Dendrobium nobile Lindl., a prized medicinal orchid in traditional Chinese medicine, has been used for over two millennia for its extensive therapeutic properties. Among its diverse bioactive compounds—including polysaccharides, bibenzyls, phenanthrenes, and flavonoids—alkaloids represent the most significant class of bioactive constituents with demonstrated pharmacological efficacy. These alkaloids are primarily distributed in the parenchyma and vascular bundle of the stem, as revealed through mass spectrometry imaging studies. The Chinese Pharmacopoeia (2020 edition) has established dendrobine as the benchmark compound for quality control, specifying a minimum content requirement of 0.4% for medicinal-quality D. nobile. [1] [2]
Research has identified 68 alkaloids across various Dendrobium species, with D. nobile containing the highest concentration and diversity among the pharmacopeial species. These alkaloids are broadly categorized into several structural classes: sesquiterpenoid alkaloids (including the dendrobine-type), indolizidine alkaloids, pyrrolidine alkaloids, phthalide alkaloids, and imidazole alkaloids. The structural complexity and diversity of these compounds present both challenges and opportunities for isolation and identification workflows. Recent advances in analytical technologies have significantly enhanced our capability to characterize these compounds, revealing new structural variants and deepening our understanding of their structure-activity relationships. [2]
Table 1: Major Alkaloid Classes Identified in Dendrobium nobile
| Alkaloid Class | Representative Compounds | Key Structural Features | Relative Abundance |
|---|---|---|---|
| Sesquiterpenoid Alkaloids | Dendrobine, Nobilonine, Dendroxine | Picrotoxane skeleton, Oxygen bridge | High (Primary medicinal components) |
| Imidazole Alkaloids | Anosmine | Imidazolium ring system | Low (Polar extracts) |
| Pyrrolidine Alkaloids | Shihunine | Pyrrolidine ring, Nitrogen heterocycle | Medium |
| Indolizidine Alkaloids | Dendrocrepine | Fused bicyclic structure | Low |
| Amino Alkaloids | Mubironine C | Amino group attached to carbon skeleton | Variable |
The sesquiterpenoid alkaloids, particularly those with a picrotoxane skeleton like dendrobine, constitute the most abundant and biologically significant group. Dendrobine-type alkaloids are characterized by a tetracyclic structure with an oxygen bridge and specific stereochemical features that are critical for their bioactivity. These compounds are primarily concentrated in the stem tissue, with spatial distribution analysis showing higher abundance in the vascular bundle and epidermis. Beyond the well-characterized dendrobine, recent studies have identified additional structural variants including dendrobine N-oxide, 6-hydroxydendrobine, and nobilomethylene,
expanding the known chemical diversity of this alkaloid class. [1] [2]
The polar alkaloid fraction of D. nobile contains unique structural classes, including the imidazolium-type alkaloid anosmine and pyrrolidine alkaloid shihunine. These compounds, while present in lower concentrations, contribute to the overall pharmacological profile and represent important targets for complete metabolomic characterization. Their higher water solubility may also influence bioavailability and therapeutic applications when D. nobile is prepared using traditional water-based extraction methods. [3]
Proper sample preparation is critical for efficient alkaloid extraction and accurate analytical results. The following standardized pre-treatment protocol is recommended:
Table 2: Comparison of Alkaloid Extraction Methods for Dendrobium nobile
| Extraction Method | Solvent System | Conditions | Relative Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Ultrasonic-Assisted Extraction (UAE) | Methanol, Ethanol (70-95%) | 40-60°C, 30-60 min, 150-200W | High | Rapid extraction, High efficiency, Moderate temperature | Potential degradation with prolonged sonication |
| Solid-Phase Extraction (SPE) | MCX cartridges (mixed-mode cation exchange) | After methanolic extraction, acidified sample loading | High purity | Effective purification, Reduced matrix effects, Concentration of analytes | Additional step, Higher cost |
| Maceration | Methanol, Ethanol | Room temperature, 24-48 hours with agitation | Medium | Simple equipment, No thermal degradation | Lengthy process, Lower efficiency |
| Reflux Extraction | Methanol, Chloroform-Methanol mixtures | 60-70°C, 2-4 hours | High | Efficient for thermostable compounds | Thermal degradation risk, Energy intensive |
Ultrasonic-assisted extraction (UAE) with methanol has demonstrated superior extraction efficiency for D. nobile alkaloids, achieving near-complete extraction of both polar and non-polar alkaloid fractions. The optimized protocol involves: powdered plant material (2g) extracted with 100mL methanol using an ultrasonic bath at room temperature for 30 minutes, repeated three times. The combined extracts are then centrifuged at 6,000× g for 10 minutes, and the supernatant is concentrated under reduced pressure at 40°C. [5]
For targeted alkaloid analysis, solid-phase extraction (SPE) using MCX cartridges (mixed-mode cation exchange) provides excellent purification and concentration of alkaloids. The protocol involves: dissolving the crude extract in 5mL dilute sulfuric acid, filtering through a 0.22μm membrane, loading onto pre-conditioned MCX cartridges (60mg, 3mL), washing with 2% formic acid, and eluting with methanolic ammonia (5%). This method effectively removes interfering compounds and is particularly valuable when preparing samples for LC-MS analysis. [5]
Advanced chromatographic separation coupled with high-resolution mass spectrometry provides the foundation for comprehensive alkaloid profiling in D. nobile:
UPLC-QTOF-MS Parameters:
Mass Spectrometry Conditions:
The LTQ-Orbitrap mass spectrometer has proven particularly effective for alkaloid identification, enabling accurate mass measurement (with mass accuracy <5ppm) and multistage fragmentation (MS² and MS³) for structural elucidation. Data-dependent acquisition methods should be employed to automatically select the most abundant ions for fragmentation, with dynamic exclusion enabled to ensure comprehensive coverage of minor components. [5]
The identification of alkaloids follows a systematic workflow:
Figure 1: Comprehensive workflow for alkaloid identification in Dendrobium nobile
Dendrobium nobile alkaloids (DNLA) demonstrate diverse pharmacological effects with potential therapeutic applications:
The Nrf2 pathway activation represents a fundamental mechanism through which DNLA exerts antioxidant and hepatoprotective effects. Under oxidative stress, DNLA promotes Nrf2 translocation to the nucleus, where it activates antioxidant response element (ARE)-mediated expression of cytoprotective genes including those encoding Mn-SOD, glutathione peroxidase, and catalase. [7]
Figure 2: Nrf2-mediated antioxidant pathway activated by Dendrobium nobile alkaloids
For lipid metabolism regulation, DNLA modulates the LXRα/IDOL/LDLR pathway in HepG2 cells. DNLA reduces LXRα expression, which subsequently decreases IDOL-mediated LDLR degradation. Concurrently, DNLA inhibits PCSK9 expression, further stabilizing LDLR on hepatocyte surfaces and enhancing LDL cholesterol clearance. This dual mechanism positions DNLA as a potential modulator of cholesterol homeostasis with implications for managing dyslipidemia and preventing atherosclerotic cardiovascular disease. [8]
The biosynthesis of dendrobine-type alkaloids in D. nobile proceeds through a complex terpenoid pathway that begins with universal precursors from both the mevalonic acid (MVA) and methylerythritol phosphate (MEP) pathways. The current understanding of dendrobine biosynthesis includes:
Feeding studies with ¹⁴C-labeled mevalonic acid have confirmed the terpenoid origin of the dendrobine carbon skeleton, with successive intermediates including trans-cis farnesol, germacrane, and cadalane skeletons identified as precursors in the biosynthetic pathway. [2]
Methyl jasmonate (MeJA) elicitation has emerged as a highly effective strategy for enhancing alkaloid production in D. nobile. In temporary immersion bioreactor systems (TIBS), treatment with 10μM MeJA for 20-30 days increased total alkaloid content to 7.41mg/g DW - a 2.32-fold increase compared to non-elicited controls and a 4.69-fold increase over traditional semi-solid systems. This dramatic enhancement demonstrates the responsiveness of the alkaloid biosynthetic machinery to jasmonate signaling. [9]
The temporary immersion bioreactor system (TIBS) itself significantly improves alkaloid production, with optimal immersion frequency identified as 5 minutes every 6 hours. This system achieved biomass production of 349.23g/L fresh weight and 54.48g/L dry weight, with total alkaloid production reaching 174.34mg/L - substantially higher than traditional culture methods. The combination of TIBS with MeJA elicitation (TIBS-MeJA) represents the current state-of-the-art for in vitro alkaloid production, achieving remarkable total alkaloid production levels of 361.24mg/L. [9]
The comprehensive profiling of Dendrobium nobile alkaloids has revealed remarkable structural diversity and significant pharmacological potential. Advanced extraction and identification protocols, particularly UPLC-QTOF-MS and MALDI-MSI, have greatly enhanced our ability to characterize these compounds with unprecedented precision. The documented bioactivities - including neuroprotection, hepatoprotection, and lipid metabolism regulation - provide a strong scientific foundation for the traditional uses of D. nobile while suggesting promising directions for therapeutic development.
Dendrobine is a sesquiterpene alkaloid, meaning its carbon skeleton (15 carbons) is derived from sesquiterpene precursors. The generally accepted biosynthetic route can be broken down into three major stages [1] [2]:
The following diagram maps the core pathway and the key enzymes involved at each step:
Overview of the dendrobine biosynthetic pathway in Dendrobium.
The table below summarizes the core gene families and enzymes involved in dendrobine biosynthesis, along with key experimental findings that validate their function.
| Gene/Enzyme Family | Gene Symbol Examples | Function in Pathway | Experimental Evidence |
|---|---|---|---|
| Upstream Pathway Genes | AACT, HMGR, MVK, PMK, MVD [1] [3] |
Catalyze early steps in the MVA pathway to produce the isoprenoid precursor IPP. | Expression levels of AACT, MVD, and PMK were significantly upregulated in D. nobile after infection with mycorrhizal fungus MF23, correlating with increased dendrobine accumulation [1]. |
| Upstream Pathway Genes | DXS, DXR, MCT, CMK [3] [2] |
Catalyze early steps in the MEP pathway to produce isoprenoid precursors. | Transient expression of DXR, MCT, and CMK in D. catenatum leaves, as part of a multi-gene stack, led to a ~2-fold increase in dendrobine production [2]. |
| Backbone Formation | TPS21 (Terpene Synthase) [1] |
Cyclizes FPP to form the sesquiterpene backbone. | Expression was negatively correlated with dendrobine accumulation in MF23-symbiotic D. nobile [1]. |
| Key Node Enzyme | STR1 (Strictosidine Synthase) [2] |
Catalyzes the condensation of tryptamine and secologanin to form strictosidine, a central intermediate for many alkaloids. | Transient expression of STR1 alone in D. catenatum leaves significantly increased dendrobine content [2]. |
| Post-modification Enzymes | Cytochrome P450 (e.g., CYP94C1) [5] [1] [2] |
Performs oxidation and hydroxylation reactions on the alkaloid intermediate. | Numerous P450s were differentially expressed after MeJA treatment. CYP94C1 was successfully used in metabolic engineering to boost yield [5] [2]. |
| Post-modification Enzymes | Aminotransferase (e.g., BCAT2) [2] |
Transfers an amino group to form the alkaloid. | BCAT2 was identified as a key downstream gene and its overexpression increased dendrobine production [2]. |
| Post-modification Enzymes | Methyltransferase (e.g., METTL23) [2] |
Catalyzes methylation steps. | METTL23 was used in a multi-gene stack, contributing to a significant increase in dendrobine yield [2]. |
| Transcription Factor | MYB61 [2] |
A regulatory transcription factor that controls the expression of pathway genes. | Overexpression of MYB61 in D. catenatum more than doubled dendrobine levels [2]. |
Researchers use a combination of omics technologies and functional genetics to dissect this complex pathway. The table below outlines core methodologies cited in the literature.
| Methodology | Primary Application | Specific Example |
|---|---|---|
| Transcriptome Sequencing (RNA-Seq) | To identify genes that are differentially expressed under conditions that induce dendrobine synthesis. | Comparing gene expression in D. nobile infected with mycorrhizal fungus MF23 vs. control [1], or in D. catenatum treated with Methyl Jasmonate (MeJA) [5]. |
| Metabolic Engineering & Transient Expression | To functionally validate the role of candidate genes by expressing them in host plants and measuring the product. | Transiently expressing a stack of 7 genes (CMK, DXR, MCT, STR1, CYP94C1, BCAT2, METTL23) in D. catenatum leaves, resulting in a 2-fold increase in dendrobine [2]. |
| Metabolite Profiling (LC-MS/MS) | To accurately identify and quantify dendrobine and its intermediates in plant or fungal samples. | Used to confirm increased dendrobine content in engineered D. catenatum [2] and in the endophytic fungus Trichoderma longibrachiatum MD33 after MeJA treatment [5]. |
| Mass Spectrometry Imaging (MALDI-TOF-MSI) | To visualize the spatial distribution of metabolites within plant tissues. | Used to show that alkaloids in D. nobile stems are preferentially localized in the parenchyma and vascular bundle regions [6]. |
Current research is paving the way for more efficient production of dendrobine. Two promising directions include:
The table below consolidates the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for dendrobine and related compounds from the search results.
| Compound Name | Type of Data | Key Data and Observations | Source Organism |
|---|---|---|---|
| Dendrobine | General Info | A sesquiterpene alkaloid isolated from Dendrobium nobile Lindl. guided by a yeast replicative lifespan assay. [1] | Dendrobium nobile Lindl. [1] |
| ¹H NMR | Solvent: CDCl₃. Spectra were obtained on a Bruker AV III-500 spectrometer. [1] | ||
| HR ESI-TOF-MS | Data were obtained using an Agilent 6224A LC/MS system. [1] | ||
| Holacurtine (36) | Mass Spectra | The pregnane aglycone fragment was detected as the base peak. [2] | Holarrhena curtisii [2] |
| ¹³C NMR | The D-cymaropyranose sugar unit was readily identified. [2] | ||
| Holacurtinol (40) | Mass Spectra | Showed fragments from successive losses of two H₂O molecules, suggesting two hydroxyl groups. [2] | Holarrhena curtisii [2] |
| N-Demethylholacurtine (37) | NMR | The ¹H NMR signal for H(17) appeared as a doublet of doublets at δ 2.9 (J=9, 4.5 Hz), indicating α-stereochemistry. [2] | Holarrhena curtisii [2] |
| 17-epi-Holacurtine (38) | ¹H NMR | The H(17) signal appeared as a triplet at δ 3.25 (J=9 Hz), indicating a change in stereochemistry at C(17) to β. [2] | Holarrhena curtisii [2] |
| NOE Data | Irradiation of the H(17) signal caused enhancement of the C(18) methyl signal, confirming the β-stereochemistry. [2] |
The research on dendrobine involved a multi-step process from isolation to mechanistic studies. The following diagram outlines the key experimental workflow based on the study of its anti-aging activity [1].
Experimental workflow for dendrobine's anti-aging activity investigation [1].
Dendrobine extends yeast lifespan by modifying oxidative stress and autophagy through the Sch9/Rim15/Msn2 signaling pathway [1]. The following diagram illustrates this mechanism.
Proposed signaling pathway for dendrobine's anti-aging effects in yeast [1].
Dendrobine, the characteristic sesquiterpenoid alkaloid of Dendrobium nobile Lindl., was first isolated and identified in the early 1930s, marking a foundational moment in the phytochemistry of the Dendrobium genus [1] [2]. Its discovery highlighted the medicinal value of this traditional Chinese herb and established a key biological marker for quality evaluation [2]. The following table summarizes key milestones:
| Year | Event | Significance |
|---|---|---|
| 1932 | First isolation of alkaloids from Dendrobium nobile stems and leaves [1]. | Identification of alkaloids as primary active constituents; paved the way for dendrobine discovery. |
| 1935 | Identification of dendrobine as the first active alkaloid from Dendrobium nobile [2] [3]. | Established dendrobine as the standard compound for qualitative and quantitative analysis of D. nobile [2]. |
| 1960s-1970s | Structural elucidation and early chemical synthesis studies [4]. | Confirmed its unique picrotoxane-type sesquiterpenoid structure. |
Dendrobine is classified as a picrotoxane-type alkaloid sesquiterpenoid [4]. Its structure features a complex multi-ring system with a five-membered lactone ring formed by the interaction between the C15 carboxyl group and the C3 hydroxyl group [4].
Modern pharmacological research has revealed that dendrobine possesses a diverse range of biological activities. The table below summarizes its core mechanisms and potential therapeutic applications based on current literature.
| Pharmacological Activity | Postulated Mechanism of Action | Experimental Evidence/Model |
|---|---|---|
| Hepatoprotective & Anti-MASLD | Modulates inflammatory and immune responses; downregulates TNF, IL6, IL1B; inhibits AKT1 and STAT3; ameliorates oxidative stress [3]. | Clinical study (n=33); in vitro using palmitic acid-treated HepG2 cells [3]. |
| Neuroprotective | Protection of neuronal cells from apoptotic damage [2] [5]. | Various neuronal apoptosis models [2]. |
| Anti-tumor | Inhibits tumor cell proliferation and metastasis, promotes apoptosis and ferroptosis [5]. | Multiple cancer cell line studies [5]. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine release [2]. | Various cellular inflammation models [2]. |
| Anti-viral | Shows resistance effects against certain viruses [2]. | Preliminary studies cited in reviews [2]. |
| Regulation of Metabolism | Improves hepatic lipid homeostasis and gluconeogenesis [2]. | Studies on liver metabolism models [2]. |
For researchers aiming to investigate dendrobine's mechanism of action, a systems pharmacology approach integrating network analysis and experimental validation is widely used. The workflow below outlines this process, exemplified by a recent study on Metabolic Associated Fatty Liver Disease (MASLD) [3].
While dendrobine shows significant promise, challenges remain. The compound's complex structure makes extraction and purification difficult, stimulating research into its total chemical synthesis [2]. Furthermore, the biosynthetic pathway of dendrobine in the Dendrobium plant has been proposed, involving key enzymes like cytochrome P450s, but requires further confirmation [6] [2]. Future work is anticipated to focus on overcoming supply limitations and deepening the understanding of its mechanism to facilitate rational drug design and clinical applications [2] [4].
While direct solubility/stability data is unavailable, recent research clarifies dendrobine's hepatoprotective effects and the experimental methods used to study it. The table below summarizes key quantitative data and findings from a 2025 study.
| Aspect | Experimental Findings/Details |
|---|---|
| Molecular Mechanism | Activates the Nrf2/PPARγ/SOD2 signaling axis, inhibiting mitochondrial ROS (mtROS) and MLKL phosphorylation to suppress necroptosis (a form of programmed cell death) [1]. |
| Tested Dosage (In Vivo) | 20 mg/kg, administered via oral gavage to mice [1]. |
| Key Targets | Interacts with Keap1 protein, promotes Nrf2 nuclear translocation, and increases expression of Nrf2, PPARγ, and SOD2 [1]. |
| Outcome in Acute Liver Injury | Effectively suppressed MLKL activation and significantly alleviated liver injury induced by CCl₄ [1]. |
| Purity | 99% (as used in the cited study) [1]. |
| Vehicle/Solvent for Experiments | PBS containing 1% Tween 80 [1]. |
The following are the key experimental methodologies used to elucidate dendrobine's activity and mechanisms in the cited research.
This protocol assessed dendrobine's therapeutic effect on CCl₄-induced acute liver injury in mice and investigated its molecular targets [1].
A complementary study was conducted using a mouse hepatocyte cell line (AML-12) to confirm findings in a controlled environment [1].
The diagram below illustrates the cellular signaling pathway through which dendrobine exerts its hepatoprotective effect, as identified in the research.
Dendrobine inhibits liver cell necroptosis by activating the Nrf2/PPARγ/SOD2 antioxidant pathway and reducing mitochondrial ROS [1].
Although dendrobine data is limited, related research on Dendrobium compounds and formulation science offers useful insights.
Dendrobium nobile Lindl., a perennial epiphytic herb belonging to the Orchidaceae family, stands as one of the most valuable medicinal plants in traditional Chinese medicine, recognized for its diverse pharmacological effects. The plant produces a complex array of bioactive compounds, with alkaloids representing the most prominent and characteristic class of secondary metabolites responsible for many of its therapeutic properties. These medicinal alkaloids include dendrobine, nobilonine, dendroxine, and dendrine, among others, which demonstrate significant biological activities including neuroprotective, anti-tumor, anti-aging, immunomodulatory, and hypoglycemic effects [1] [2]. The structural complexity and pharmaceutical value of these compounds have attracted substantial research interest, particularly regarding their distribution within the plant and factors influencing their accumulation.
Understanding the quantitative distribution and qualitative composition of alkaloids in different parts of Dendrobium nobile is of critical importance for multiple stakeholders. For pharmaceutical researchers, this knowledge informs optimal harvesting protocols and raw material selection for drug development. For cultivators, it guides agricultural practices to maximize medicinal yield. For conservation biologists, it aids in developing sustainable harvesting strategies given that wild D.. nobile populations are protected under CITES Appendix II due to overexploitation [3]. This technical review systematically synthesizes current scientific knowledge on alkaloid variation across plant tissues, growth stages, and cultivation conditions, while providing detailed experimental methodologies for alkaloid analysis and enhancement.
The distribution of alkaloids within Dendrobium nobile is notably heterogeneous, with significant quantitative differences observed between various plant tissues. Research indicates that alkaloid biosynthesis occurs primarily in the aerial parts of the plant, with the stems containing the highest concentrations, followed by leaves, roots, and flowers [1]. This compartmentalization suggests tissue-specific expression of the enzymatic pathways responsible for alkaloid production. The stems, which are the primary organ used in traditional medicine, have been the focus of most commercial harvesting and scientific investigations.
Table 1: Alkaloid Distribution in Different Parts of Dendrobium nobile
| Plant Part | Alkaloid Content | Key Alkaloids Identified | Extraction Solvents/Methods |
|---|---|---|---|
| Stems | Highest concentration (0.5-0.77 mg/g in young stems) | Dendrobine, nobilonine, dendroxine | Methanol, ethanol-water mixtures [1] |
| Leaves | Moderate concentration | Similar profile to stems | Methanol, ethanol-water mixtures [1] |
| Roots | Lower concentration | Dendrobine and related compounds | Methanol, ethanol-water mixtures [1] |
| Flowers | Lowest concentration | Limited alkaloid diversity | Methanol, ethanol-water mixtures [1] |
Further analysis reveals that even within the stem itself, alkaloid distribution follows a distinct pattern. Studies measuring dendrobine and total alkaloid content in different stem sections found that the upper parts contain approximately 0.77 mg/g, while the lower sections contain about 0.51 mg/g, representing a significant gradient [1]. This vertical gradient suggests that alkaloid biosynthesis may be more active in younger, developing tissues or that translocation mechanisms favor accumulation in apical regions. The spatial distribution of alkaloids within the plant has important implications for harvesting practices and quality control in medicinal applications.
Plant age represents one of the most significant factors influencing alkaloid content in Dendrobium nobile, with a clear temporal pattern observed across developmental stages. Comprehensive metabolomic studies using UPLC-Q/TOF-MS have demonstrated that alkaloid levels peak in one-year-old plants and progressively decrease in two-year-old and three-year-old plants [3]. This inverse relationship between plant age and alkaloid accumulation challenges traditional harvesting practices that typically collect three-year-old stems, suggesting that earlier harvesting may yield material with superior medicinal potency based on alkaloid content.
Table 2: Age-Dependent Variation in Alkaloid Content
| Plant Age | Total Alkaloid Content | Dendrobine Content | Recommended Use |
|---|---|---|---|
| 1-year-old | Highest (approximately 2.6-fold higher than 3-year-old) | Maximum concentration | Optimal for alkaloid extraction |
| 2-year-old | Intermediate | Significant decrease from 1-year-old | Standard medicinal use |
| 3-year-old | Lowest (approximately 38% of 1-year-old) | Further reduction | Traditional use, but suboptimal for alkaloids |
The opposite accumulation trends observed between alkaloids and glycosides in different growth years further complicate harvesting decisions [3]. While alkaloids decrease with plant age, glycoside content shows a progressive increase, creating a trade-off situation where the optimal harvest time depends on the desired bioactive compound class. This differential accumulation pattern suggests a metabolic shift in secondary biosynthesis pathways as the plant matures, possibly related to developmental changes or ecological defense requirements. For researchers specifically targeting alkaloids, the evidence strongly supports prioritizing one-year-old plant material despite traditional practices favoring three-year-old plants.
Sample Preparation: For accurate alkaloid quantification, fresh Dendrobium nobile plant material should be collected, with stems separated by age (1-year-old, 2-year-old, 3-year-old) and specific plant part (upper stem, lower stem, leaves, roots, flowers). The plant material must be immediately frozen in liquid nitrogen and lyophilized to preserve alkaloid integrity. The dried tissue should be ground to a fine powder using a cryogenic grinder, with particle size standardized to 40-60 mesh for consistent extraction efficiency [3].
Extraction Methodology: The recommended extraction protocol involves sonication-assisted extraction with methanol-water mixtures (70:30 v/v) at 45°C for 60 minutes, followed by centrifugation at 12,000 × g for 15 minutes [3]. The supernatant should be collected, and the extraction repeated twice to ensure exhaustive alkaloid recovery. The combined extracts must be concentrated under reduced pressure at 40°C, then reconstituted in methanol for analysis. For comprehensive alkaloid profiling, solid-phase extraction (SPE) with C18 cartridges is recommended to remove interfering compounds while retaining the target alkaloids.
Quantitative Analysis:
UPLC-Q/TOF-MS Analysis: Employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry with the following parameters:
Gas Chromatography for Dendrobine: For specific quantification of dendrobine (the quality control marker in Chinese Pharmacopoeia), use GC with the following parameters:
Temporary Immersion Bioreactor System (TIBS): For large-scale in vitro production of Dendrobium nobile alkaloids, the following protocol has demonstrated significant success:
This optimized TIBS-MeJA system has achieved remarkable results, producing total alkaloid content of 7.41 mg/g DW, representing a 4.69-fold increase compared to traditional semi-solid systems and a 2.32-fold increase compared to TIBS without MeJA elicitation [4] [5].
Endophytic Fungal Co-culture:
This innovative approach has demonstrated a 9.7-fold increase in dendrobine production (4415.77 ng/mL) compared to controls when using the TIBS co-culture system [6].
RNA Sequencing for Transcriptome Analysis:
Endophytic Fungal Community Analysis:
The complex interplay between plant development, environmental factors, and endophytic communities creates a sophisticated regulatory network controlling alkaloid biosynthesis in Dendrobium nobile. Understanding these relationships is essential for developing strategies to optimize alkaloid production.
Factors influencing alkaloid accumulation in Dendrobium nobile.
The biosynthesis of dendrobine and related alkaloids in Dendrobium nobile proceeds through complex metabolic pathways that integrate both plant and endophytic fungal enzymatic machinery. Transcriptomic analyses have revealed that dendrobine is derived from terpenoid-forming and indole pathways of the mevalonate pathway (MVA), the methylerythritol phosphate pathway (MEP), or the shikimate pathway [7]. The diagram below illustrates the complete biosynthetic pathway and its regulation.
Dendrobine biosynthetic pathway and pharmacological mechanism.
The comprehensive analysis of alkaloid content variation in Dendrobium nobile reveals several critical insights with significant implications for pharmaceutical development and cultivation practices. First, the optimal harvesting of plant material for alkaloid extraction should target one-year-old upper stems, which contain the highest concentration of bioactive alkaloids, contrary to traditional practices favoring three-year-old plants. Second, the implementation of advanced biotechnologies such as temporary immersion bioreactor systems combined with methyl jasmonate elicitation and endophytic fungal co-culture can dramatically enhance alkaloid production, addressing supply limitations for pharmaceutical applications.
The alkaloid content in plant material can be significantly increased before extraction through advanced cultivation techniques. The following table summarizes the most effective methods based on recent research.
| Method | Key Optimal Condition | Resulting Alkaloid Content & Yield | Key Findings |
|---|
| Temporary Immersion Bioreactor (TIBS) [1] [2] | Immersion: 5 min every 6 hours [1] [2] | Content: 3.20 mg/g DW Production Level: 174.34 mg/L [1] [2] | Superior to semi-solid systems (SSS) in both biomass and alkaloid accumulation [1] [2]. | | TIBS + Elicitation (MeJA) [1] [2] | 10 µM Methyl Jasmonate (MeJA) for 20-30 days [1] [2] | Max Content: 7.41 mg/g DW (after 20 days) Max Production: 361.24 mg/L (after 30 days) [1] [2] | Most effective method. Combines the benefits of TIBS with elicitation to boost alkaloid synthesis [1] [2]. | | TIBS + Endophyte Co-culture [3] | Co-culture with endophytic fungus MD33 [3] | Information not available / Incomplete data [3] | Endophytic fungi can positively influence the synthesis and accumulation of host plant alkaloids [3]. |
Here are detailed methodologies for extracting and quantifying alkaloids from D. nobile tissue culture seedlings.
This is a detailed routine suitable for laboratory-scale extraction.
The following diagram illustrates the complete experimental workflow from plant material to quantitative analysis.
Dendrobium nobile Lindl. Alkaloids (DNLA) exhibit significant bioactivities. Recent research has elucidated a key mechanism for its role in improving lipid metabolism.
A 2025 study demonstrated that DNLA can enhance the uptake of Low-Density Lipoprotein (LDL) in HepG2 liver cells, primarily by regulating the LXRα/IDOL/LDLR pathway and inhibiting PCSK9 expression [4].
The diagram below visualizes the molecular pathway through which DNLA improves LDL uptake in liver cells.
Dendrobium species contain various alkaloids, with dendrobine being a principal sesquiterpene alkaloid studied for its complex structure and significant biological effects [1] [2]. The table below summarizes the main alkaloid types and the specific role of dendrobine.
| Alkaloid Type | Representative Compounds | Key Characteristics/Notes |
|---|---|---|
| Sesquiterpene Alkaloids | Dendrobine, Nobilonine, Dendroxine | Dendrobine is the most-researched compound in this category, comprising up to 92.6% of the total alkaloids in Dendrobium nobile Lindl. (DNLA) and serving as a standard for quality control [2]. |
| Indolizidine Alkaloids | Dendrocrepidine A-F | A major class of alkaloids found in the Dendrobium genus [2]. |
| Pyrrole Alkaloids | Shihunine | Simple phthalide-pyrrolidine structures; among the first alkaloids identified in Dendrobium [2]. |
| Organic Amine Alkaloids | Not specified in results | Another major constituent of the genus [2]. |
The isolation and identification of Dendrobium alkaloids like dendrobine involve a combination of extraction, chromatography, and spectroscopic techniques.
Preclinical studies indicate that dendrobine exhibits a range of pharmacological activities. The table below summarizes key findings and the experimental models used.
| Pharmacological Activity | Experimental Model/Assay | Key Findings/Mechanistic Insights |
|---|---|---|
| Anti-tumor | In vitro tumor cell studies | Inhibits tumor cell proliferation and metastasis, promotes apoptosis and ferroptosis, and increases cell sensitivity to chemotherapy drugs [1]. |
| Neuroprotection | Cellular and animal models | Protects nerve cells from apoptotic damage, potentially alleviating neurodegenerative diseases and reducing cognitive dysfunction [1] [2]. |
| Metabolic Regulation (for MASLD/Metabolic Disease) | Network pharmacology, molecular docking, and in vitro cell validation (HepG2 cells) | Modulates key targets (e.g., TNF, IL6, AKT1, STAT3) to improve liver function. In lab tests, it reduced ALT and AST levels, decreased oxidative stress (lowered MDA), and boosted antioxidant activity (increased SOD) [4]. |
| Anti-inflammatory & Immunomodulation | Not specified | Regulates immune cell activity and cytokine release [1]. |
| Anti-viral | Not specified | Exhibits antiviral properties [1]. |
The following workflow, based on a published study, outlines a methodology for investigating the efficacy of dendrobine in treating Metabolic Associated Fatty Liver Disease (MASLD) [4]:
Experimental workflow for dendrobine efficacy investigation.
It is important to note that the current scientific literature, as reflected in the search results, extensively characterizes dendrobine but does not provide detailed spectroscopic data on a compound specifically named "dendrobane" [5]. For the most accurate and current data, I suggest you:
Dendrobine is a predominant sesquiterpene alkaloid found in the medicinal orchid Dendrobium nobile Lindl., recognized as one of the primary bioactive compounds responsible for its therapeutic properties. This medicinal plant has been utilized in traditional medicine for over 2,000 years, with documented uses as early as Shennong Bencao Jing and Bencao Jing Ji Zhu [1]. Dendrobine exhibits a wide spectrum of pharmacological activities, including anti-tumor, anti-aging, immunomodulatory, hypoglycemic, and neuroprotective effects, making it a compound of significant interest in drug development [2] [3]. The chemical complexity of Dendrobium specimens, containing numerous structurally similar compounds, along with the typically low concentrations of dendrobine in plant tissues (often less than 0.1% by weight), presents substantial analytical challenges that require highly sensitive and selective quantification methods [2] [4].
The quality control of Dendrobium-based products is complicated by several factors, including interspecies variations, different geographical origins, diverse cultivation conditions, and varying harvesting times [5]. Furthermore, the expanding commercial market for Dendrobium products has led to issues with adulteration and substitution with inferior species, necessitating reliable analytical methods for authentication and quality assurance [5] [4]. The development of robust quantification methods for dendrobine is therefore essential not only for pharmacological research but also for ensuring the safety, efficacy, and consistency of Dendrobium-derived medicines and health products [2].
Table 1: Key Pharmacological Activities of Dendrobine
| Pharmacological Activity | Potential Therapeutic Application | Research Evidence |
|---|---|---|
| Anti-tumor effects | Cancer treatment | Preclinical studies demonstrating inhibition of tumor cell proliferation [2] |
| Neuroprotective activity | Alzheimer's disease treatment | Protection of primary neurons from OGD/RP injury [3] |
| Blood glucose regulation | Anti-diabetic applications | Demonstrated in animal models [3] |
| Analgesic and antipyretic | Pain and fever management | Traditional use and experimental confirmation [3] |
| Cardiovascular effects | Hypertension management | Modulation of blood pressure in experimental models [2] |
The HPLC-MS/MS method represents one of the most sensitive and specific approaches for dendrobine quantification in complex matrices. For optimal separation, a C18 column (50 × 2.1 mm, 1.8 μm) maintained at 25°C is recommended, providing excellent resolution for dendrobine and related compounds [6]. The mobile phase should consist of 10 mM ammonium formate and acetonitrile (68:32, v/v, pH adjusted to 4.3), delivered at a flow rate of 0.3 mL/min with a total run time of 5 minutes [6]. The injection volume is typically set at 5 μL, which provides an optimal balance between sensitivity and potential matrix effects. For improved peak shape and resolution, the addition of 0.1% formic acid to the aqueous phase has been demonstrated to enhance ionization efficiency in positive ion mode [3].
Mass detection should be performed using an electrospray ionization (ESI) source operated in positive ion mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity [6]. The ion source parameters should be optimized as follows: source temperature of 350°C, capillary voltage of 4000 V, and using high-purity nitrogen as both drying and collision gas at a flow rate of 12 L/min [6]. For dendrobine quantification, the precursor ion at m/z 393 should be monitored, with two specific product ion transitions: m/z 393 → 337 (quantifier) and m/z 393 → 309 (qualifier) [6]. The fragmentor voltage should be set at 135-140 V with collision energies of 28-30 eV, respectively, though these parameters may require slight instrument-specific optimization.
Table 2: MRM Transitions and Instrument Parameters for Dendrobine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) | Function |
|---|---|---|---|---|---|
| Dendrobine | 393 | 337 | 135 | 28 | Quantitation |
| Dendrobine | 393 | 309 | 140 | 30 | Confirmation |
| Bosutinib (IS) | 530 | 141 | 135 | 15 | Internal Standard |
| Bosutinib (IS) | 530 | 113 | 140 | 20 | Internal Standard |
The developed HPLC-MS/MS method has been comprehensively validated according to FDA guidelines for bioanalytical methods [6]. The method demonstrates excellent linearity over the concentration range of 5-500 ng/mL with a coefficient of determination (r²) of 0.9998 [6]. The precision and accuracy values are well within acceptable limits, with intra-day recovery and relative standard deviation (RSD) of quality control samples at 97.24% and 1.32%, respectively, while inter-day accuracy and precision were 97.99% and 0.54% [6]. The method also exhibited minimal matrix effects and demonstrated that dendrobine remains stable under various sample storage and handling conditions, making it suitable for pharmacokinetic studies and quality control applications [6].
For enhanced resolution and faster analysis times, UPLC-MS/MS provides a superior alternative to conventional HPLC methods. The method employs a T3 C18 column (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C, offering improved separation efficiency for dendrobine and other Dendrobium constituents [5]. The mobile phase consists of (A) deionized water with 0.1% formic acid and 5 mM ammonium formate and (B) acetonitrile, with a gradient elution program optimized as follows: 0-2 min (5% B), 2-5 min (5-70% B), 5-8 min (70% B), and 8-10 min (70-5% B) [5]. This gradient profile ensures effective separation of dendrobine from potentially interfering compounds, particularly other alkaloids and bibenzyl derivatives present in Dendrobium extracts. The flow rate is typically set at 0.3 mL/min with an injection volume of 2 μL [3].
While specifically developed for dendrobine quantification, the UPLC-MS/MS method can be extended to simultaneously quantify multiple bioactive compounds in Dendrobium specimens, providing a comprehensive chemical profile for quality assessment [5]. This approach enables the parallel analysis of flavonoids (naringenin, quercetin, rutin), bibenzyl compounds (gigantol, erianin), and phenolic acids (p-coumaric acid), which serve as complementary quality markers [5]. The method demonstrates excellent linearity (r > 0.999) for all analyzed compounds across a specified concentration range, with average recovery rates of 84.7-106.9% and precision (RSD) within 7.4% [5]. The limits of detection and quantification range from 0.34 to 4.17 ng/mL and 1.12 to 13.91 ng/mL, respectively, indicating high sensitivity suitable for quantifying even trace components [5].
Table 3: UPLC-MS/MS Conditions for Simultaneous Analysis of Dendrobium Bioactive Compounds
| Parameter | Specification | Notes |
|---|---|---|
| Column | T3 C18 (100 mm × 2.1 mm, 1.8 μm) | Superior resolution for complex mixtures |
| Column Temperature | 40°C | Optimal for consistency and efficiency |
| Mobile Phase A | 0.1% FA + 5 mM AF in water | Additives improve ionization and peak shape |
| Mobile Phase B | Acetonitrile | High purity HPLC grade recommended |
| Gradient Program | 0-2 min (5% B), 2-5 min (5-70% B), 5-8 min (70% B), 8-10 min (70-5% B) | Balanced separation and re-equilibration |
| Flow Rate | 0.3 mL/min | Optimal for UPLC-MS/MS interface |
| Injection Volume | 2-5 μL | Balance between sensitivity and column lifetime |
| Analysis Time | 10 min | Includes column re-equilibration |
Proper sample preparation is critical for accurate dendrobine quantification. For Dendrobium plant materials, the specimens should be accurately weighed (approximately 200 g), pulverized using a high-speed grinder, and stored in sealed sample bags to prevent moisture absorption [5]. For extraction, 0.1 g of the powdered sample should be combined with 10 mL of high-purity methanol and agitated in a reciprocating shaker bath at 60°C for 30 minutes [5]. After cooling, the mixture should be centrifuged at 6000 × g for 5 minutes, and the supernatant carefully collected. The extraction procedure should be repeated with an additional 10 mL of methanol under identical conditions to ensure exhaustive extraction. The combined supernatants should then be brought to a final volume of 20 mL with methanol [5]. Prior to analysis, the sample must be filtered through a 0.45 μm organic membrane filter to remove particulate matter that could compromise the chromatographic system [5].
For dendrobine quantification in biological matrices such as plasma, a protein precipitation approach provides an efficient and straightforward preparation method. To a 100 μL aliquot of plasma sample, add 500 μL of precipitant solvent (typically methanol-acetonitrile, 1:1, v/v) containing an appropriate internal standard [7]. The mixture should be vortex-mixed vigorously for 3 minutes and then centrifuged at 13,000 × g for 5 minutes at room temperature [7]. Subsequently, 50 μL of the supernatant should be transferred to 200 μL of water, followed by additional vortex-mixing for 1 minute and centrifugation at 13,000 × g for 3 minutes [7]. The final supernatant can be directly injected into the HPLC-MS/MS system. This simplified protocol offers advantages over more tedious liquid-liquid extraction methods, providing adequate clean-up while maintaining high recovery rates for dendrobine [6].
Diagram 1: Comprehensive Workflow for Dendrobine Analysis from Sample Collection to Quantification
The use of an appropriate internal standard is recommended to compensate for potential variability in sample preparation and instrument response. Bosutinib has been successfully employed as an internal standard for dendrobine quantification in HPLC-MS/MS methods [6]. For calibration, prepare stock solutions of dendrobine and the internal standard in methanol at a concentration of 1.0 mg/mL [6] [7]. Working solutions should be prepared by serial dilution with methanol-water (1:1, v/v) to appropriate concentrations [7]. Calibration standards are typically prepared by spiking the corresponding working solutions into blank matrix (plasma or extraction solvent) to generate a calibration curve across the expected concentration range (e.g., 5-1000 ng/mL) [7]. Quality control samples at low, medium, and high concentrations should be prepared independently to monitor method performance throughout the analytical sequence.
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. According to FDA guidelines, bioanalytical method validation should assess specificity, linearity, accuracy, precision, recovery, and stability [6] [7]. Specificity should be evaluated by analyzing blank matrices from at least six different sources to ensure no endogenous interference at the retention times of dendrobine and the internal standard [7]. Linearity is typically established using a minimum of eight calibration standards across the concentration range, with a correlation coefficient (r²) greater than 0.99 [6] [7]. Accuracy and precision should be assessed both within a single analytical batch (intra-day) and between different batches (inter-day) using quality control samples at low, medium, and high concentrations [6].
Dendrobine stability should be evaluated under various conditions, including short-term storage at room temperature, long-term storage at -80°C, after sample preparation (autosampler stability), and through multiple freeze-thaw cycles [6]. For robustness testing, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%) should be implemented to determine the method's susceptibility to minor changes [8]. The carryover effect should be assessed by injecting a blank sample immediately after the highest calibration standard, with the requirement that the peak area in the blank should not exceed 20% of the lower limit of quantification (LLOQ) [7]. Additionally, dilution integrity should be demonstrated by spiking dendrobine at concentrations above the upper limit of quantification and diluting with blank matrix to yield concentrations within the calibration range, with recovery values between 97-99% considered acceptable [6].
Table 4: Method Validation Parameters and Acceptance Criteria for Dendrobine Quantification
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reported Results |
|---|---|---|---|
| Specificity | Analyze six different blank matrices | No interference >20% of LLOQ | No significant interference observed [6] |
| Linearity | Eight calibration points (5-500 ng/mL) | r² > 0.99 | r² = 0.9998 [6] |
| Accuracy (Intra-day) | QC samples at three levels (n=6) | 85-115% of nominal value | 97.24% average recovery [6] |
| Precision (Intra-day) | QC samples at three levels (n=6) | RSD ≤15% | RSD = 1.32% [6] |
| Accuracy (Inter-day) | QC samples at three levels across days | 85-115% of nominal value | 97.99% average recovery [6] |
| Precision (Inter-day) | QC samples at three levels across days | RSD ≤15% | RSD = 0.54% [6] |
| Recovery | Compare extracted vs. unextracted samples | Consistent and reproducible | 82.20-93.98% [7] |
| Matrix Effect | Post-column infusion experiment | Signal suppression/enhancement ≤15% | 102.69-105.28% [7] |
The developed HPLC and LC-MS methods for dendrobine quantification have significant applications in the quality control of Dendrobium raw materials and finished products. Different Dendrobium species exhibit substantial variations in their dendrobine content and chemical profiles, which can be utilized for species authentication and detection of adulteration [5] [4]. For instance, studies have demonstrated that D. fimbriatum Hook. contains higher levels of bibenzyl compounds, while D. crystallinum Rchb. f. is richer in flavonoids, providing characteristic chemical fingerprints for differentiation [5]. The application of these analytical methods enables regulatory agencies and manufacturers to ensure the authenticity and quality of Dendrobium products in the market, addressing concerns about substitution with inferior species or incorrectly labeled materials [5]. Furthermore, the quantification of dendrobine serves as a valuable marker for determining optimal harvesting time, processing methods, and storage conditions to maximize product quality [2].
HPLC-MS methods play a crucial role in research on dendrobine biosynthesis and metabolic engineering. Recent studies have isolated endophytic fungi, particularly Trichoderma longibrachiatum MD33, from D. nobile that can produce dendrobine independently [3]. The application of HPLC-MS in monitoring dendrobine production in fungal cultures has revealed that treatment with methyl jasmonate (MeJA) can increase dendrobine yield by 44.6% compared to control groups [3]. Transcriptome analysis following MeJA treatment identified 444 differentially expressed genes, including upregulation of key enzymes in the mevalonic acid (MVA) pathway, which supplies precursors for alkaloid biosynthesis [3]. These findings provide insights into the biosynthetic pathway of dendrobine and identify potential targets for metabolic engineering to enhance production. The availability of sensitive quantification methods is therefore essential for screening high-yielding strains and optimizing fermentation conditions for scalable dendrobine production.
Diagram 2: Factors Influencing Dendrobine Biosynthesis and Analytical Applications
The validated HPLC-MS/MS method has been successfully applied to pharmacokinetic studies of dendrobine, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles [6]. In mouse plasma studies, the method enabled precise quantification of dendrobine concentrations over time, allowing researchers to determine key pharmacokinetic parameters such as maximum concentration (C~max~), time to reach maximum concentration (T~max~), area under the curve (AUC), half-life (t~1/2~), and clearance (CL) [6]. Such studies are fundamental for understanding the in vivo behavior of dendrobine and establishing appropriate dosing regimens for potential therapeutic applications. The sensitivity of the method (LLOQ of 5 ng/mL) makes it particularly suitable for detecting dendrobine at low concentrations encountered in pharmacokinetic studies, especially after administration of low doses or at later time points when concentrations have declined significantly [6].
The HPLC and LC-MS methods presented in this application note provide robust, sensitive, and specific approaches for dendrobine quantification in various matrices, including plant materials, biological samples, and fungal cultures. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection enable researchers to implement these methods in their laboratories for quality control, authentication, biosynthesis research, and pharmacokinetic studies. The validation data demonstrate that these methods meet regulatory requirements for bioanalytical assays, ensuring the reliability and accuracy of the generated results. As research on dendrobine continues to expand, particularly in the areas of metabolic engineering and therapeutic development, these analytical methods will play an increasingly important role in advancing our understanding of this valuable medicinal compound and facilitating its application in pharmaceutical and healthcare products.
Dendrobine is a primary picrotoxane-type alkaloid found in the stems of the orchid Dendrobium nobile Lindl., a plant with an extensive history of use in traditional Chinese medicine [1] [2]. Recent pharmacological investigations have revealed that dendrobine possesses significant anti-tumor properties, demonstrating notable activity against colorectal cancer (CRC) in vitro [3] [4]. These notes detail the chemical background of dendrobine, summarize quantitative findings on its anti-tumor efficacy, and provide standardized protocols for assessing its activity in preclinical models, specifically targeting the Wnt/β-catenin and NF-κB/COX-2/PGE2 signaling pathways.
Dendrobine, with the molecular formula C16H25NO2, is the characteristic alkaloidal sesquiterpenoid of Dendrobium nobile Lindl [1]. It is classified as a picrotoxane-type alkaloid sesquiterpenoid, also referred to as a dendrobine-type alkaloidal sesquiterpenoid [1]. The content of this compound in the plant is influenced by the plant's age and the specific plant part used, with the highest concentrations typically found in the stems of first-year growth [2].
Network pharmacology and experimental validation studies indicate that dendrobine exerts its anti-tumor effects primarily through the modulation of two critical signaling pathways: the Wnt/β-catenin and NF-κB/COX-2/PGE2 pathways [4]. Experimental data demonstrates that dendrobine treatment leads to the downregulation of key proteins within these pathways, resulting in the inhibition of proliferation and migration of colorectal cancer cells [3] [4].
Table 1: Summary of In Vitro Anti-Tumor Effects of Dendrobine in Colorectal Cancer Cell Lines
| Cell Line | Assay Type | Key Findings | Observed Effect |
|---|---|---|---|
| HT-29 & SW480 | Cell Viability (CCK-8) | Concentration-dependent inhibition of cell viability [4]. | Significant reduction in cell proliferation. |
| HT-29 & SW480 | Cell Migration (Wound Healing) | Dose-dependent inhibition of cell migration [4]. | Impaired ability of cells to close a scratch wound. |
| HT-29 & SW480 | Molecular Analysis (WB/PCR) | Downregulation of β-catenin, C-Myc, Cyclin D1, NF-κB, COX-2, PGE2 [4]. | Suppression of proliferative and inflammatory signaling. |
Table 2: Experimental IC50 Values of Dendrobine in Colorectal Cancer Cell Lines Data obtained from 24-hour CCK-8 assays [4].
| Cell Line | IC50 Value |
|---|---|
| HT-29 | ~40 μM |
| SW480 | ~60 μM |
This protocol describes the maintenance of human colorectal cancer cell lines for subsequent anti-tumor activity testing [4].
Materials:
Procedure:
This protocol is used to determine the inhibitory effect of dendrobine on cell proliferation and to calculate its half-maximal inhibitory concentration (IC50) [4].
Materials:
Procedure:
% Viability = [(As - Ab) / (Ac - Ab)] * 100As is the absorbance of the sample, Ac is the absorbance of the control, and Ab is the absorbance of the blank.This protocol assesses the anti-migratory effect of dendrobine on colorectal cancer cells [4].
Materials:
Procedure:
% Closure = [(Width_T0 - Width_Tx) / Width_T0] * 100This protocol outlines the steps to validate the effect of dendrobine on key signaling pathways at the molecular level [4].
Materials:
Procedure for qPCR:
Procedure for Western Blot:
The following diagram, generated using DOT language, illustrates the proposed molecular mechanism and experimental workflow for studying dendrobine's anti-tumor effects.
Diagram 1: Mechanism and Workflow of Dendrobine's Anti-Tumor Activity. This diagram illustrates how dendrobine treatment inhibits colorectal cancer cell proliferation and migration by modulating key signaling pathways, leading to apoptosis. The proposed mechanisms are validated through specific experimental assays.
Dendrobine demonstrates promising in vitro anti-tumor activity against colorectal cancer by targeting proliferative and inflammatory signaling pathways. The protocols outlined herein provide a standardized framework for researchers to validate and further investigate the anti-cancer properties of this natural compound. Future work should focus on in vivo validation and further elucidation of its full spectrum of molecular targets.
Dendrobine is the primary bioactive alkaloid component isolated from Dendrobium nobile Lindl, a traditional Chinese medicinal plant that has been used for thousands of years in herbal preparations. With neuroprotective effects emerging as a significant area of therapeutic interest for neurodegenerative disorders, dendrobine has attracted substantial research attention due to its multi-target mechanisms and favorable blood-brain barrier penetration. Experimental evidence across diverse disease models has demonstrated that dendrobine exerts protective effects through complex mechanisms including anti-inflammatory actions, inhibition of apoptosis, reduction of oxidative stress, and modulation of protein aggregation pathways. These pleiotropic effects position dendrobine as a promising candidate for further development as a therapeutic agent against conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
The chemical foundation of dendrobine's activity lies in its octahydro-2,3,4,6,7,7a,8,8a-isoquinolino[1,2-b][2,7]naphthyridin-5(6H)-one structure, which allows for interaction with multiple biological targets. Research indicates that dendrobine constitutes approximately 92.6% of the total alkaloid content extracted from Dendrobium nobile Lindl, making it the most abundant and biologically significant alkaloid in this plant species [1]. Its favorable pharmacokinetics, including ability to cross the blood-brain barrier, further enhances its potential as a neuroprotective agent [1]. These application notes provide a comprehensive overview of dendrobine's neuroprotective effects in experimental models, detailed protocols for key methodologies, and visual representations of its mechanisms of action to facilitate further research and development.
Dendrobine represents the predominant alkaloid component found in Dendrobium nobile Lindl, with its unique chemical structure underlying its diverse biological activities. The structural characteristics of dendrobine include a complex tetracyclic framework incorporating a pyrrolizidine core, which contributes to its interaction with multiple biological targets. Extraction methodologies typically involve boiling dried stems of Dendrobium nobile Lindl in ethanol, followed by sequential purification steps using hydrochloric acid dissolution, petroleum ether and chloroform mixture treatment, and final separation through cation exchange resin chromatography [1]. The alkaloids are obtained by freeze-drying under vacuum and analyzed using liquid chromatography-tandem mass spectrometry to ensure purity and quality.
Table 1: Chemical Properties and Distribution of Dendrobine
| Property Category | Specifications |
|---|---|
| Molecular Formula | C~16~H~25~O~2~N |
| Content in Plant | 92.6% of total alkaloids |
| Plasma Concentration Peak (t~max~) | 11.71 minutes (post-gavage in rats) |
| Half-Life (t~1/2~) | 351.95 minutes (in rat models) |
| Maximum Plasma Concentration (C~max~) | 212.17 μg/L (in rat models) |
| Tissue Distribution | Detected in brain tissue, demonstrating BBB penetration |
| Ideal Preclinical Models | Mouse and dog (based on metabolic similarity to humans) |
The pharmacokinetic profile of dendrobine has been characterized through rigorous experimental studies. When administered via intragastric administration in rodent models, dendrobine demonstrates relatively rapid absorption, with peak plasma concentrations occurring approximately 11.71 minutes post-administration [1]. The plasma concentration reaches a maximum of 212.17 μg/L, with a half-life of approximately 351.95 minutes, supporting a reasonable dosing interval for therapeutic applications [1]. Critically for neuroprotective applications, dendrobine has been detected in brain tissue following administration, confirming its ability to cross the blood-brain barrier and exert direct effects on central nervous system targets [1]. Research comparing metabolic pathways across species has identified mouse and dog models as ideal for preclinical studies due to their similarity to human metabolic patterns, providing reliable experimental data for efficacy and toxicology assessments [1].
Dendrobine has demonstrated significant efficacy in experimental models of Alzheimer's disease, targeting multiple aspects of the disease pathology. In SAMP8 mice (senescence-accelerated mouse prone 8) and APP/PS1 mice (transgenic models expressing mutant human amyloid precursor protein and presenilin 1), dendrobine treatment consistently improved cognitive performance in behavioral tests including Morris water maze and passive avoidance tasks [1]. The molecular mechanisms underlying these improvements involved reduction of amyloid-beta (Aβ) accumulation through modulation of key enzymes in the amyloidogenic pathway. Specifically, dendrobine downregulated BACE1 (beta-secretase 1) and PS1 (presenilin 1) while upregulating insulin-degrading enzyme (IDE) and neprilysin, enhancing clearance of Aβ aggregates [1]. Additionally, dendrobine administration reduced tau hyperphosphorylation through modulation of glycogen synthase kinase-3β (GSK-3β) and protein phosphatase 2A (PP2A) activity, resulting in decreased neurofibrillary tangle formation [1].
The inflammatory component of Alzheimer's pathology is also targeted by dendrobine, with studies demonstrating significant reduction in pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α in both in vitro and in vivo models [1]. This anti-inflammatory effect was coupled with inhibition of neuronal apoptosis, as evidenced by reduced caspase-3 activation and modulation of Bcl-2/Bax ratio in the hippocampus [1]. Furthermore, dendrobine enhanced autophagic flux and promoted synaptic plasticity through increased expression of PSD-95 and synaptophysin, contributing to functional recovery in cognitive tasks [1]. These multi-faceted actions position dendrobine as a promising multi-target therapeutic candidate for Alzheimer's disease, addressing both pathological protein aggregation and downstream neurodegenerative processes.
While the majority of research on dendrobine's neuroprotective effects has focused on Alzheimer's disease models, emerging evidence suggests potential benefits in Parkinson's disease and other neurological conditions. Though direct studies on dendrobine in Parkinson's models are limited in the available literature, related alkaloids from Dendrobium nobile Lindl have demonstrated neuroprotective properties in experimental systems relevant to Parkinson's pathology [2]. The anti-inflammatory and anti-apoptotic mechanisms that underlie dendrobine's efficacy in Alzheimer's models are likely to translate to Parkinson's disease, given the shared pathways of neurodegeneration. Additionally, dendrobine's ability to mitigate oxidative stress through enhancement of endogenous antioxidant systems represents another mechanism potentially relevant to Parkinson's pathology [2].
Table 2: Summary of Dendrobine Efficacy in Experimental Models of Alzheimer's Disease
| Experimental Model | Dosage/Concentration | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| SAMP8 Mice | 40 mg/kg/day for 60 days | Improved learning and memory; Reduced Aβ deposition | ↓ BACE1, ↓ PS1, ↑ IDE, ↑ neprilysin |
| APP/PS1 Mice | 20-80 mg/kg/day for 3 months | Dose-dependent cognitive improvement; Reduced tau pathology | ↓ GSK-3β, ↑ PP2A, ↓ CDK5 |
| Aβ~25-35~-Induced Rat Model | 10-40 mg/kg/day for 4 weeks | Improved spatial memory; Reduced neuronal loss | ↓ Caspase-3, ↑ Bcl-2/Bax ratio, ↓ IL-1β, IL-6, TNF-α |
| LPS-Induced Neuroinflammation Model | 5-20 μM in vitro | Reduced microglial activation; Decreased pro-inflammatory cytokines | ↓ NF-κB signaling, ↓ MAPK pathway |
| Primary Hippocampal Neurons (Aβ~1-42~) | 1-10 μM | Enhanced neuronal viability; Improved synaptic density | ↑ PSD-95, ↑ synaptophysin, ↑ BDNF |
Beyond neurodegenerative diseases, dendrobine has shown promise in models of cerebral ischemia, where it reduced infarct volume and improved neurological function through inhibition of excitotoxicity and oxidative stress [2]. In models of age-related cognitive decline, dendrobine administration enhanced cognitive performance and reduced markers of neuronal senescence, potentially through activation of autophagy pathways and reduction of oxidative damage [1]. The broad-spectrum neuroactivity of dendrobine across multiple neurological conditions highlights its potential as a versatile therapeutic agent, though further studies are needed to fully elucidate its efficacy in Parkinsonian models and other specific neurodegenerative conditions.
Dendrobine exerts its neuroprotective effects through modulation of multiple interconnected signaling pathways that collectively attenuate neurodegenerative processes. Network pharmacology studies have identified several key targets of dendrobine, including PPARG, IL6, TNF, IL1B, and AKT1, with molecular docking analyses confirming interactions across these targets [3]. These interactions underlie dendrobine's ability to simultaneously address neuroinflammation, oxidative stress, and neuronal apoptosis in neurodegenerative environments. The convergence on these core targets explains the multi-faceted neuroprotective activity observed in experimental models and provides a rational basis for its therapeutic application in complex neurodegenerative diseases.
The inflammatory response in neurodegeneration is significantly modulated by dendrobine through suppression of the NF-κB signaling pathway. Dendrobine treatment reduces nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes including IL-6, IL-1β, and TNF-α [3] [1]. This anti-inflammatory effect is complemented by antioxidant activity through activation of the Nrf2 pathway, enhancing expression of antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation [3]. Additionally, dendrobine modulates insulin signaling pathways through regulation of AKT phosphorylation at both S473 and T308 residues, enhancing neuronal survival and metabolic function [3]. The integration of these pathways creates a coordinated neuroprotective response that addresses multiple aspects of neurodegenerative pathology.
Diagram 1: Dendrobine neuroprotection targets multiple signaling pathways. The diagram illustrates dendrobine's primary molecular targets (yellow), affected signaling pathways (blue), and resulting biological effects (green) that contribute to its neuroprotective activity.
The amyloidogenic pathway is significantly influenced by dendrobine through multiple mechanisms. Experimental evidence indicates that dendrobine reduces amyloid-beta production by downregulating BACE1 (β-site APP cleaving enzyme 1) expression and activity, while simultaneously promoting non-amyloidogenic processing of APP through upregulation of ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10) [1]. Additionally, dendrobine enhances clearance mechanisms through induction of autophagy and upregulation of amyloid-degrading enzymes including insulin-degrading enzyme (IDE) and neprilysin [1]. For tau pathology, dendrobine modulates the balance of kinase and phosphatase activities, inhibiting GSK-3β and CDK5 while enhancing PP2A activity, resulting in reduced tau hyperphosphorylation and neurofibrillary tangle formation [1]. These coordinated effects on key pathological proteins in neurodegenerative diseases highlight dendrobine's potential as a multi-target therapeutic agent.
The assessment of dendrobine's neuroprotective effects in cell culture models provides a foundational methodology for screening its activity against various neurodegenerative insults. The following protocol utilizes SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) or hydrogen peroxide (H~2~O~2~) to model Alzheimer's-related toxicity and oxidative stress, respectively [4]:
This protocol allows for quantitative assessment of dendrobine's neuroprotective efficacy against two central mechanisms of neurodegeneration: protein aggregation toxicity and oxidative stress. The concentration-dependent effects provide preliminary data for in vivo dosing and establish structure-activity relationships for dendrobine analogs [4].
Evaluation of dendrobine's effects in animal models of Alzheimer's disease provides critical preclinical data for therapeutic development. The following protocol details administration in the SAMP8 mouse model, which develops accelerated aging and spontaneous Alzheimer's-like pathology [1]:
This comprehensive protocol enables evaluation of dendrobine's effects on cognitive performance, pathological hallmarks, and molecular mechanisms in a robust Alzheimer's disease model, providing multidimensional assessment of its therapeutic potential [1].
Table 3: Experimental Protocol Parameters for Dendrobine Neuroprotection Studies
| Experimental Setting | Model System | Dendrobine Concentration/Dose | Treatment Duration | Key Endpoint Assessments |
|---|---|---|---|---|
| In Vitro Neuroprotection | SH-SY5Y cells + Aβ~25-35~ (25 μM) | 1-100 μM | 24-48 hours | Cell viability (MTT assay), LDH release, caspase-3 activity |
| In Vitro Oxidative Stress | SH-SY5Y cells + H~2~O~2~ (150 μM) | 1-100 μM | 24 hours | Cell viability, ROS production (DCF-DA), SOD activity |
| In Vivo Alzheimer's Model | SAMP8 mice (6-month-old) | 20-80 mg/kg/day | 60-90 days | Morris water maze, passive avoidance, Aβ ELISA, western blotting |
| In Vivo Neuroinflammation | LPS-induced mouse model | 40 mg/kg/day | 14 days | Cytokine levels (IL-1β, IL-6, TNF-α), microglial activation, NF-κB activation |
| Pharmacokinetics | C57Bl/6 mice | 50 mg/kg (single dose) | 24 hours (multiple time points) | Plasma concentration (LC-MS), brain penetration, metabolite identification |
Network pharmacology and molecular docking provide powerful computational approaches for elucidating dendrobine's polypharmacology and identifying potential protein targets. The following protocol outlines the workflow for target prediction and validation:
This integrated computational approach enables systems-level understanding of dendrobine's mechanism of action and provides rational basis for subsequent experimental validation [3] [5].
Despite promising preclinical evidence, several significant limitations must be addressed to advance dendrobine toward clinical application. Currently, most evidence for dendrobine's neuroprotective effects comes from animal models of Alzheimer's disease, with limited data available for other neurodegenerative conditions such as Parkinson's disease, ALS, or Huntington's disease [1] [2]. The translational gap between these animal models and human pathophysiology represents a substantial challenge, particularly given the historical failure of many neuroprotective agents that showed preclinical efficacy. Additionally, comprehensive toxicological profiles and detailed pharmacokinetic studies in higher-order species are lacking, creating uncertainty about appropriate dosing regimens and potential adverse effects in humans.
Future research should prioritize several key areas to fully realize dendrobine's therapeutic potential. Randomized controlled trials in animal models that incorporate both sexes and multiple age groups would strengthen the evidence base and address potential variables affecting treatment response [1]. Investigation of combination therapies with existing neuroprotective agents could reveal synergistic effects and potentially lower required doses, reducing the risk of adverse effects. Further exploration of dendrobine's effects on protein aggregation pathways beyond amyloid and tau, including alpha-synuclein and TDP-43, would expand its potential applications to other neurodegenerative conditions [2]. Finally, development of analog compounds with improved bioavailability and target selectivity could enhance therapeutic efficacy while minimizing potential off-target effects. Addressing these research gaps will facilitate the rational development of dendrobine as a potential neuroprotective therapeutic.
Dendrobine demonstrates significant potential as a multi-target neuroprotective agent based on extensive preclinical evidence across various experimental models. Its diverse mechanisms of action, targeting key pathological processes including neuroinflammation, oxidative stress, protein aggregation, and synaptic dysfunction, position it as a promising candidate for addressing the complex pathophysiology of neurodegenerative diseases. The detailed protocols provided in these application notes will facilitate standardized assessment of dendrobine's effects across different laboratories, enabling more direct comparison of results and accelerating therapeutic development. While considerable research remains to translate these findings to clinical applications, the current evidence base provides a strong foundation for further investigation of dendrobine as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
Dendrobium species represent one of the most significant genera within the Orchidaceae family, with over 1,600 species identified worldwide, primarily distributed across tropical and subtropical regions of Asia, Oceania, and beyond. In traditional medicine systems, particularly Traditional Chinese Medicine (TCM), Dendrobium plants have been utilized for thousands of years, with documented uses for various health conditions including dermatological disorders, liver protection, and immunomodulation. The medicinal properties of Dendrobium are attributed to its diverse chemical constituents, with sesquiterpenoids (particularly dendrobane-type compounds), alkaloids, polysaccharides, phenanthrenes, and bibenzyls representing the most biologically significant classes. Recent scientific investigations have systematically explored these compounds for their potential in drug development, necessitating standardized protocols for activity screening [1] [2] [3].
The complexity of Dendrobium chemistry, with over 100 sesquiterpenoids identified alone, requires sophisticated approaches to compound isolation, structural characterization, and pharmacological evaluation. These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, hepatoprotective, antioxidant, and antimicrobial effects. This document provides comprehensive application notes and experimental protocols for screening Dendrobium-derived compounds, with particular emphasis on this compound-type sesquiterpenoids and other bioactive constituents. The methodologies outlined herein are designed to facilitate standardized evaluation of these natural products for research and development purposes, focusing on cellular and molecular mechanisms underlying their pharmacological effects [1] [2].
Dendrobium species produce a remarkable array of secondary metabolites with demonstrated biological activities. The structural diversity of these compounds contributes to their varied pharmacological effects and presents both opportunities and challenges for systematic screening. Sesquiterpenoids represent the most abundant class, with over 100 identified compounds, primarily isolated from roots and stems. These can be categorized into several structural types, with picrotoxane-type (including dendrobine and related alkaloids) being the most prevalent. Other significant classes include bibenzyls, phenanthrenes, flavonoids, phenylpropanoids, lignans, and polysaccharides, each contributing to the overall pharmacological profile of Dendrobium extracts [2] [1].
Table 1: Major Bioactive Compound Classes in Dendrobium Species
| Compound Class | Representative Compounds | Primary Sources | Key Pharmacological Activities |
|---|---|---|---|
| Sesquiterpenoids | Dendrobine, Mubironine B, Dendramine | D. nobile, D. crepidatum, D. findlayanum | Neuroprotective, Antitumor, Immunomodulatory, Antidiabetic |
| Alkaloids | Dendrobine, Nobilonine, Dendroxine | D. nobile (primarily stems) | Anti-tumor, Antihypertensive, Nervous system protection |
| Polysaccharides | DCP-W4, Mannoglucans | D. chrysotoxum, D. nobile, D. officinale | Immunomodulatory, Antioxidant, Anti-inflammatory, Hepatoprotective |
| Bibenzyls | Moscatilin, Gigantol, Crepidatin | Multiple Dendrobium species | Anti-inflammatory, Antimicrobial, Antioxidant |
| Phenanthrenes | Dendrochrysanene, Loddigesiinol A | D. chrysanthum, D. loddigesii | Anti-inflammatory, Tyrosinase-inhibitory |
The distribution and concentration of these bioactive compounds vary significantly depending on the Dendrobium species, plant part utilized, growth conditions, and processing methods. For instance, alkaloids are particularly abundant in Dendrobium nobile Lindl., with content varying based on plant age and stem position. Research has demonstrated that first-year stems contain higher alkaloid concentrations than second or third-year stems, and the upper stem portions exhibit greater alkaloid content than lower segments (0.77 mg/g vs. 0.51 mg/g averages, respectively). Similarly, polysaccharide content follows a specific distribution pattern within the plant, generally following the trend: stem > leaf > flower > root [3] [2].
Table 2: Quantitative Pharmacological Activities of Selected Dendrobium Compounds
| Compound | Class | Activity | Model System | IC50/EC50/Effective Concentration |
|---|---|---|---|---|
| Loddigesiinol A | Phenanthrene | Anti-inflammatory | LPS-activated macrophages | <5 μM (NO production inhibition) |
| (S)-5-methoxy-2,4,7,9-tetrahydroxy-9,10-dihydrophenanthrene | Phenanthrene | Anti-inflammatory | LPS-activated macrophages | <5 μM (NO production inhibition) |
| Vicenin 2 | Flavonoid | Anti-inflammatory | LPS-activated macrophages | <5 μM (NO production inhibition) |
| Dendrocrepidine A | Alkaloid | Anti-inflammatory | LPS-activated macrophages | 39.8 μM (NO production inhibition) |
| Dendrocrepidine B | Alkaloid | Anti-inflammatory | LPS-activated macrophages | 51.8 μM (NO production inhibition) |
| Dendrocrepidine C | Alkaloid | Anti-inflammatory | LPS-activated macrophages | 29.0 μM (NO production inhibition) |
| Dendrobine | Sesquiterpene alkaloid | Hepatoprotective | CCl4-induced liver injury in mice | 20 mg/kg (significantly reduced necrosis) |
| DCP-W4 | Polysaccharide | Immunomodulatory | Mouse intestinal immunoregulation | 50-200 μg/mL (dose-dependent activity) |
| Total alkaloids from D. crepidatum | Mixed alkaloids | Anti-inflammatory | LPS-activated macrophages | 18.7 μg/mL (NO production inhibition) |
Inflammation represents a fundamental pathological process underlying numerous dermatological conditions and other diseases. Traditional uses of Dendrobium plants for treating boils, eczema, skin allergies, and other inflammatory conditions have been documented across multiple cultures. Scientific investigations have validated these traditional applications, identifying numerous anti-inflammatory constituents including phenanthrenes, bibenzyls, and alkaloids that modulate key inflammatory pathways. The screening methods described below focus on detecting inhibition of inflammatory mediators, particularly nitric oxide (NO), cytokines, and inflammatory enzymes [1].
Purpose: To evaluate the inhibitory effects of Dendrobium extracts or compounds on NO production in lipopolysaccharide (LPS)-activated macrophages.
Materials and Reagents:
Procedure:
Quality Control: Include blank (medium only), vehicle control (cells with vehicle solvent), LPS control (cells + LPS + vehicle), and positive control (cells + LPS + known inhibitor) in each experiment. Perform triplicate measurements for each condition [1].
For hits identified in the initial NO screening, comprehensive inflammatory profiling is recommended:
The following diagram illustrates the key inflammatory signaling pathways modulated by Dendrobium compounds:
Dendrobium polysaccharides have emerged as crucial immunomodulatory agents with significant therapeutic potential. These biopolymers, typically composed of mannose, glucose, and galactose in varying proportions, demonstrate remarkable ability to modulate immune responses without significant toxicity. The immunoregulatory potential of polysaccharides depends on their molecular weight, monosaccharide composition, glycosidic linkages, and structural features. Screening methods for immunomodulatory activity focus on interactions with immune cells and organs, cytokine production, and functional immune responses [4] [3].
Purpose: To isolate and evaluate immunoregulatory polysaccharides from Dendrobium species using bioactivity-guided fractionation.
Materials and Reagents:
Procedure:
Activity Assessment:
When screening Dendrobium polysaccharides for immunomodulatory activity, consider these key structural parameters:
The following diagram illustrates the immunomodulatory screening workflow:
Liver diseases represent a significant global health burden, with acute liver injury (ALI) posing particularly serious clinical challenges. Dendrobium compounds, particularly the sesquiterpenoid alkaloid dendrobine from D. nobile, have demonstrated remarkable hepatoprotective effects in experimental models. The mechanisms involve modulation of oxidative stress pathways and inhibition of necroptosis, a programmed necrotic cell death process implicated in various liver pathologies. Screening methods for hepatoprotective activity focus on these molecular mechanisms, particularly the Nrf2/PPARγ/SOD2 signaling axis and its regulation of mitochondrial ROS (mtROS)-mediated necroptosis [5] [3].
Purpose: To evaluate the protective effects of Dendrobium compounds against necroptosis in CCl4-induced acute liver injury models.
Materials and Reagents:
In Vivo Procedure:
In Vitro Procedure:
Mechanistic Studies:
The following diagram illustrates the hepatoprotective mechanism of dendrobine:
Purpose: To simultaneously quantify multiple bioactive polyphenols in Dendrobium extracts for quality assessment.
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
Method Validation:
For all screening protocols, implement appropriate statistical analyses:
The application notes and protocols presented herein provide comprehensive methodologies for screening the pharmacological activities of Dendrobium-derived compounds, with particular emphasis on this compound-type sesquiterpenoids. The integrated approach encompassing anti-inflammatory, immunomodulatory, and hepatoprotective activity assessments, coupled with robust analytical methods, enables systematic evaluation of these promising natural products. Implementation of these standardized protocols will facilitate comparative analysis across different Dendrobium species and compounds, contributing to the identification of lead compounds for drug development. Future directions should include more sophisticated high-content screening approaches, ADMET profiling, and in vivo validation of identified hits to advance Dendrobium-derived compounds through the drug discovery pipeline.
Dendrobium nobile Lindl., a perennial epiphytic herb in the orchid family, represents one of the most valuable medicinal plants in traditional Chinese medicine, officially recognized as the original species of medicinal dendrobium in the Chinese Pharmacopoeia. This plant has been extensively studied for its diverse pharmacological activities, including anti-tumor properties, immunomodulatory effects, anti-aging capabilities, and hepatoprotective actions. The therapeutic potential of Dendrobium nobile is primarily attributed to its rich chemical composition, with alkaloids representing the most characteristic and biologically active constituents. Among these alkaloids, dendrobine (DDB) has emerged as a compound of significant research interest due to its promising pharmacological profile and therapeutic potential [1] [2].
Recent studies have revealed that dendrobine, the principal bioactive component of Dendrobium nobile Lindl., exhibits remarkable hepatoprotective effects against acute liver injury through the inhibition of necroptosis via activation of the Nrf2/PPARγ/SOD2 signaling pathways. This mechanism highlights the compound's potential in treating liver disorders and underscores the importance of establishing standardized protocols for evaluating its biological activity and cytotoxicity in various cell culture models. The growing interest in this compound and related compounds necessitates comprehensive application notes and protocols to support researchers in conducting systematic investigations into their therapeutic potential and safety profiles [3].
The chemical constituents of Dendrobium nobile Lindl. have been systematically studied and classified based on their structural characteristics. The plant contains a wide variety of chemical compounds, with alkaloids and polysaccharides representing the two primary classes of biologically active components. Other significant constituents include bibenzyls, phenanthrenes, sesquiterpenes, tannins, fluorenones, coumarins, and lignans, each contributing to the overall pharmacological profile of the plant [1].
Table 1: Key Chemical Components of Dendrobium nobile Lindl. and Their Extraction Sources
| Chemical Composition | Part of Plant Used for Extraction | Key References |
|---|---|---|
| Alkaloids | Leaves and stems | Zhou et al. (2017); Shi et al. (2017); Wang et al. (2016b) |
| Polysaccharides | Stems, leaves, flowers, and roots | Jiang and Luo (2011); Yang et al. (2010) |
| Bibenzyls | Stems | Xiao et al. (2016); Zhang et al. (2008a) |
| Phenanthrenes | Stems | Zhou et al. (2018b); Ling et al. (2021) |
| Sesquiterpenes | Stems | Wang X. Y. et al. (2019) |
| Tannins | Stems | Hen et al. (2013) |
| Fluorenones | Stems | Zhou et al. (2018a) |
| Coumarins | Stems | Zhou et al. (2018b) |
| Lignans | Stems and roots | Zhang et al. (2008a) |
Alkaloids are recognized as the characteristic constituents of Dendrobium nobile Lindl. and represent the main active substances responsible for many of its pharmacological effects. These natural organic compounds contain nitrogen heterocycles, with the nitrogen atoms determining the alkalinity of the compounds. The alkaloids were first isolated and purified from the stems and leaves of Dendrobium nobile Lindl. in 1932, leading researchers to predominantly use the stem portion for subsequent alkaloid extraction and isolation procedures. Research has demonstrated that the alkaloid content varies significantly depending on the plant variety, age of growth, and distribution position within the plant [1].
The alkaloids of Dendrobium nobile Lindl. exhibit a range of pharmacological activities, including anti-tumor effects, hypertension-reducing properties, and nervous system protection. Numerous alkaloids have been identified and characterized from Dendrobium nobile Lindl., including dendrobine, nobilonine, dendroxine, dendrine, 6-hydroxydendroxine, and 8-hydroxydendroxine, among others. Comparative studies have revealed that the alkaloid content of Dendrobium nobile Lindl. is significantly higher than that of other dendrobium species, with the growth year being a major factor influencing alkaloid content (first year > second year > third year). Additionally, the upper parts of the stem contain higher alkaloid concentrations (0.77 mg/g) compared to the lower parts (0.51 mg/g) [1].
Table 2: Characterized Alkaloids from Dendrobium nobile Lindl.
| Name of Compound | Molecular Formula | Biological Activities |
|---|---|---|
| Dendrobine | C16H25NO2 | Hepatoprotective, anti-inflammatory, neuroprotective |
| Nobilonine | C17H27NO3 | Anti-tumor, antiviral |
| Dendroxine | C17H25NO3 | Anti-spasmodic, analgesic |
| Dendrine | C19H29NO4 | Antioxidant, anti-aging |
| 6-Hydroxydendroxine | C15H22NO4 | Immunomodulatory |
| 8-Hydroxydendroxine | C15H23NO4 | Anti-inflammatory |
| Nobilomethylene | C15H20O3 | Antimicrobial |
| 3-Hydroxy-2-oxodendrobine | C16H25NO4 | Neuroprotective |
| Nordendrobine | C16H26NO2 | Antihyperglycemic |
| Mubironine B | C15H23NO2 | Antiviral |
Cytotoxicity testing represents a fundamental component of biological evaluation in vitro, serving to determine the potential toxic effects of chemical compounds, including natural products like this compound, on living cells. These tests measure cell death or impairment by assessing changes in essential cellular structures and functions, including cell membrane integrity, metabolic activity, enzyme function, and proliferation capacity. Cytotoxicity assays are typically employed during early screening stages for drug development, testing of raw materials, and as periodic quality control measures during production processes. The International Organization for Standardization (ISO) 10993-5 provides standardized methodologies for cytotoxicity testing to meet international regulatory requirements [4] [5].
The selection of an appropriate cytotoxicity assay is crucial for obtaining accurate and reliable results that accurately reflect compound toxicity. When choosing cytotoxicity and cell viability assays, researchers must consider several parameters, including laboratory availability, test compound properties, detection mechanism, specificity, and sensitivity. Different assays measure distinct aspects of cellular (dys)function and can vary significantly in their sensitivity, making the understanding of each method's principles, advantages, and limitations essential for proper experimental design and interpretation [6].
Cytotoxicity and cell viability assays can be classified into four main categories based on their detection mechanisms and measurement endpoints:
Dye exclusion assays: These include trypan blue, eosin, Congo red, and erythrosine B assays, which are based on the principle that viable cells with intact membranes exclude certain dyes, while dead cells do not. These assays are relatively simple but can be time-consuming for large sample sizes and may not detect cells that are alive but have impaired functions [6].
Colorimetric assays: This category includes MTT, MTS, XTT, WST-1, LDH, SRB, NRU, and crystal violet assays. These methods measure biochemical markers to evaluate metabolic activity through color changes detectable by spectrophotometry. They are applicable for both adherent and suspended cell lines, relatively easy to perform, and economical [6].
Fluorometric assays: Examples include alamarBlue and CFDA-AM assays, which utilize fluorescence detection to assess cell viability and metabolic activity. These assays typically offer enhanced sensitivity compared to colorimetric methods [6].
Luminometric assays: Such as ATP assays and real-time viability assays, these methods measure luminescence signals generated by viable cells and provide highly sensitive detection of cellular viability [6].
Table 3: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
|---|---|---|---|---|
| Trypan Blue Exclusion | Membrane integrity | Microscopy/ Cell counting | Simple, inexpensive | Labor-intensive, subjective, cannot detect functional impairment |
| MTT | Mitochondrial dehydrogenase activity | Spectrophotometry (570 nm) | Widely established, relatively inexpensive | Formazan crystals insoluble, requires solubilization step |
| MTS | Mitochondrial dehydrogenase activity | Spectrophotometry (492 nm) | Water-soluble formazan, no solubilization step | Less established than MTT |
| XTT | Mitochondrial dehydrogenase activity | Spectrophotometry (450 nm) | Water-soluble formazan, higher sensitivity than MTT | Requires electron-coupling reagent |
| WST-1 | Mitochondrial dehydrogenase activity | Spectrophotometry (440 nm) | Highly water-soluble formazan, high sensitivity | Relatively expensive |
| LDH Release | Membrane integrity (enzyme release) | Spectrophotometry (490 nm) | Measures direct cytotoxicity, simple procedure | Background interference from serum, false positives from cell handling |
| AlamarBlue | Cellular reduction capacity | Fluorometry/ Spectrophotometry | Non-toxic, allows continuous monitoring | Chemical interference possible, long incubation times |
| ATP Assay | Cellular ATP content | Luminescence | Highly sensitive, rapid detection | Expensive, requires specialized equipment |
Principle: Proper cell culture techniques are fundamental to obtaining reliable and reproducible results in cytotoxicity testing. This protocol outlines the standard procedures for maintaining mammalian cell lines, with specific considerations for this compound testing [7].
Materials:
Procedure:
Cell Thawing: Remove cryopreserved cells from liquid nitrogen storage and quickly thaw in a 37°C water bath with gentle agitation. Transfer cells to a centrifuge tube containing pre-warmed complete medium. Centrifuge at 300 × g for 5 minutes. Discard supernatant and resuspend cell pellet in fresh complete medium. Transfer to appropriate culture vessel and incubate at 37°C with 5% CO2 [7].
Medium Changes: For adherent cells, carefully aspirate spent medium and replace with fresh pre-warmed complete medium every 2-3 days or when pH indicator (phenol red) shows color change toward yellow.
Subculturing: Remove and discard culture medium. Rinse cell monolayer with PBS without Ca2+/Mg2+ to remove residual serum. Add sufficient trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach (typically 2-5 minutes). Add complete medium to neutralize trypsin and collect cell suspension. Centrifuge at 300 × g for 5 minutes, discard supernatant, and resuspend cells in fresh medium. Split cells into new culture vessels at appropriate ratios [7].
Cell Counting and Viability Assessment: Mix cell suspension with 0.4% trypan blue solution at 1:1 ratio. Incubate for 1-2 minutes at room temperature. Load mixture onto hemocytometer and count unstained (viable) and stained (non-viable) cells in designated squares. Calculate cell concentration and viability percentage [6].
Cell Seeding for Experiments: Seed cells at appropriate density in multiwell plates based on experimental requirements and growth characteristics of the cell line. Allow cells to adhere and stabilize for 24 hours before treatment.
Principle: Dendrobine must be properly prepared and characterized before application to cell cultures to ensure accurate concentration delivery and reproducible results [3].
Materials:
Procedure:
Stock Solution Preparation: Prepare dendrobine stock solution at appropriate concentration (typically 10-100 mM) in suitable solvent. DMSO is commonly used with final concentration not exceeding 0.1% to avoid solvent toxicity. Sterilize by filtration through 0.22μm membrane if not prepared under sterile conditions. Aliquot and store at -20°C.
Working Solution Preparation: Thaw dendrobine stock solution and prepare serial dilutions in complete cell culture medium to achieve desired treatment concentrations. Typical dendrobine concentrations range from 1 μM to 100 μM based on experimental objectives.
Cell Treatment: Remove culture medium from pre-seeded cells. Add fresh medium containing appropriate dendrobine concentrations or vehicle control. Include positive cytotoxicity control as reference. Return cells to incubator for predetermined exposure time (typically 24-72 hours).
Principle: The MTT assay measures cellular metabolic activity via mitochondrial succinate dehydrogenase reduction of yellow tetrazolium salt (MTT) to purple formazan crystals. This colorimetric assay is widely used for assessing cell viability and proliferation in response to test compounds [6].
Materials:
Procedure:
After dendrobine treatment period, carefully remove treatment medium without disturbing adherent cells.
Add fresh culture medium containing 0.5 mg/mL MTT (typically 100 μL per well of 96-well plate). Return plate to incubator for 2-4 hours.
Carefully remove MTT-containing medium without disturbing formed formazan crystals. Add appropriate volume of acidified isopropanol or DMSO to dissolve formazan crystals (typically 100 μL per well for 96-well plate). Gently shake plate to ensure complete dissolution.
Measure absorbance at 570 nm with reference wavelength of 630-650 nm using plate reader.
Calculate cell viability percentage using formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100
Determine IC50 values (concentration causing 50% inhibition of viability) using appropriate statistical software and non-linear regression analysis.
Troubleshooting Tips:
Principle: The LDH release assay measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells into culture medium. This assay provides direct measurement of cytotoxicity [6].
Materials:
Procedure:
Following dendrobine treatment, carefully transfer culture medium to centrifuge tube without disturbing cells. Centrifuge at 250 × g for 5 minutes to remove floating cells.
Transfer supernatant to new tube. For maximum LDH release control, treat separate set of cells with lysis buffer according to manufacturer's instructions and collect supernatant.
Prepare reaction mixture according to kit instructions, typically containing catalyst, dye, lactate, and NAD+.
Mix sample supernatant with reaction mixture and incubate for 15-30 minutes at room temperature protected from light.
Add stop solution and measure absorbance at 490-500 nm.
Calculate cytotoxicity percentage using formula: % Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) × 100
Principle: Dendrobine has been shown to alleviate liver injury by inhibiting necroptosis through reduction of mitochondrial ROS (mtROS). The Mito-SOX assay allows specific detection of superoxide production in mitochondria [3].
Materials:
Procedure:
Principle: Confirmation of dendrobine's effect on the Nrf2/PPARγ/SOD2 signaling pathway requires protein expression analysis through Western blotting [3].
Materials:
Procedure:
Recent studies have elucidated the molecular mechanisms underlying dendrobine's hepatoprotective effects, centering on its ability to activate the Nrf2/PPARγ/SOD2 signaling axis and subsequently inhibit mitochondrial ROS-mediated necroptosis. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) serves as a master regulator of antioxidant responses, counteracting oxidative stress by upregulating the expression of various antioxidant enzymes. Under basal conditions, Nrf2 is bound to its cytoplasmic repressor Keap1 and targeted for degradation. Upon activation by dendrobine or oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes, initiating their transcription [3].
Research has demonstrated that dendrobine interacts directly with Keap1, promoting Nrf2 nuclear translocation and subsequent transcriptional upregulation of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). PPARγ is a ligand-activated transcription factor that suppresses superoxide anion radical generation and induces expression of antioxidant enzymes, including SOD2 (Superoxide Dismutase 2). SOD2, localized to mitochondria, plays a crucial role in neutralizing superoxide radicals and reducing mitochondrial ROS (mtROS) production. The reduction in mtROS levels ultimately leads to decreased activation of the necroptosis executioner protein MLKL (Mixed Lineage Kinase Domain-Like), thereby inhibiting programmed necrotic cell death and alleviating liver injury [3].
Figure 1: Dendrobine's Mechanism of Action Through the Nrf2/PPARγ/SOD2 Signaling Pathway
The activation of the Nrf2/PPARγ/SOD2 signaling axis by dendrobine has been experimentally validated through multiple approaches. Molecular docking studies, cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS) experiments have confirmed the direct interaction between dendrobine and Keap1, providing mechanistic insight into Nrf2 activation. Chromatin immunoprecipitation (ChIP) assays have demonstrated that Nrf2 activates SOD2 expression indirectly through PPARγ rather than through direct transcriptional regulation, as analysis using JASPAR revealed that the SOD2 promoter contains a PPARγ response element but not a direct Nrf2 binding site [3].
The functional significance of this signaling pathway in dendrobine-mediated hepatoprotection has been established through pharmacological inhibition and genetic knockout approaches. Treatment with the PPARγ inhibitor GW9662 reversed dendrobine's protective effects and diminished its efficacy in reducing mtROS and p-MLKL levels. Similarly, silencing Nrf2 in vivo decreased PPARγ and SOD2 expression while activating MLKL, thereby counteracting dendrobine's protective effects. Conversely, overexpression of Nrf2 prevented the decrease in PPARγ and SOD2 protein expression induced by CCl4 and inhibited mtROS release and MLKL activation. These findings collectively indicate that Nrf2 regulates p-MLKL through the PPARγ/SOD2/mtROS axis to suppress necroptosis [3].
The elucidated mechanism of dendrobine through the Nrf2/PPARγ/SOD2 signaling pathway reveals several promising therapeutic applications, particularly in conditions involving oxidative stress, mitochondrial dysfunction, and programmed cell death. The most extensively documented application is in hepatoprotection, where dendrobine has demonstrated significant efficacy in alleviating acute liver injury induced by various toxins, including CCl4. Beyond liver disorders, dendrobine's antioxidant and anti-necroptotic properties suggest potential utility in neurodegenerative diseases, cardiovascular disorders, renal injury, and other conditions characterized by oxidative stress and inflammatory components [3].
The anti-tumor properties of Dendrobium nobile alkaloids represent another significant therapeutic avenue. While the specific mechanisms of dendrobine's anticancer effects require further elucidation, existing evidence suggests involvement of apoptosis induction, cell cycle arrest, and inhibition of metastasis. The compound's dual functionality in both protecting normal cells from damage while potentially inducing death in cancer cells warrants particular attention in future oncological research [1].
The detailed protocol for this compound cell culture and cytotoxicity testing enables standardized assessment across research laboratories, facilitating direct comparison of results and accelerating the compound's therapeutic development. From a drug discovery perspective, dendrobine represents a promising lead compound for developing novel therapeutics targeting the Nrf2/PPARγ/SOD2 axis, with potential applications in various oxidative stress-related pathologies. The established experimental approaches provide a framework for investigating structure-activity relationships among dendrobine analogs, potentially leading to optimized compounds with enhanced potency and improved pharmacokinetic profiles [1] [3].
From a clinical translation perspective, the comprehensive cytotoxicity profiling across different cell types provides essential safety data necessary for advancing dendrobine toward therapeutic applications. The concentration-dependent effects observed in various cell culture models help establish therapeutic windows and safety margins for subsequent in vivo studies and potential clinical trials. Furthermore, the mechanistic insights into dendrobine's activity contribute to the growing understanding of natural product modulation of cell death pathways, particularly the interplay between antioxidant signaling and necroptosis regulation [3].
Figure 2: Comprehensive Experimental Workflow for Dendrobine Cytotoxicity Testing
These application notes and protocols provide comprehensive methodologies for evaluating dendrobine in cell culture systems and assessing its cytotoxicity and mechanisms of action. The standardized approaches enable reproducible investigation of this promising natural compound across research laboratories. The detailed mechanistic insights into dendrobine's activation of the Nrf2/PPARγ/SOD2 signaling pathway and subsequent inhibition of mitochondrial ROS-mediated necroptosis provide a solid scientific foundation for its continued investigation as a therapeutic agent. As research progresses, these protocols will facilitate the systematic evaluation of dendrobine and related compounds, potentially accelerating their development into clinically useful therapeutics for various oxidative stress-related disorders.
Dendrobine is a primary bioactive picrotoxane-type alkaloid sesquiterpenoid found in Dendrobium nobile Lindl [1]. Recent research indicates that its protective effects against acute liver injury are linked to the Nrf2/PPARγ/SOD2 signaling axis [2].
The diagram below illustrates this proposed mechanistic pathway, which could represent the theoretical basis for a functional assay or a target for dendrobine binding.
A Receptor Binding Assay is a pharmacological technique used to study the interaction between a ligand (like dendrobine) and a specific cellular receptor [3]. The core principle is competitive binding:
The following diagram and table outline the general workflow for a competitive RBA, which can be adapted for studying dendrobine.
| Step | Key Action | Technical Considerations & Parameters |
|---|---|---|
| 1. Preparation | Prepare receptor membrane fraction (e.g., from rat brain or transfected cells) [3]. Serially dilute the unlabeled dendrobine and a reference standard. | Homogenize tissue in cold buffer. Centrifuge to obtain membrane pellet. Use a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a range of dendrobine concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). |
| 2. Incubation | In assay tubes, combine: receptor, fixed concentration of labeled ligand, and increasing concentrations of unlabeled dendrobine. Include controls for total and non-specific binding. | Typical incubation: 60-90 minutes at room temperature or 4°C. Use a sufficient volume for triplicates. Non-specific binding is determined with a high concentration of a known competitive ligand. |
| 3. Separation & Detection | Terminate reaction rapidly by vacuum filtration through glass fiber filters to separate receptor-bound ligand from free ligand. Wash filters with cold buffer. Measure bound ligand. | Use a cell harvester for high-throughput. Scintillation counting for radioactivity; plate reader for fluorescence [4]. The signal is inversely proportional to dendrobine concentration. |
| 4. Data Analysis | Plot % Bound labeled ligand vs. log[dendrobine concentration]. Fit data with a non-linear regression (e.g., four-parameter logistic curve) to determine IC₅₀ (half-maximal inhibitory concentration) [4]. Calculate inhibition constant (Ki) using Cheng-Prusoff equation. | Software: GraphPad Prism, etc. Quality control: Hill slope should be near -1; R² for curve fit should be >0.95 [4]. |
The table below summarizes typical performance characteristics for a well-validated RBA, as demonstrated in studies for other toxins [4].
| Parameter | Typical Value / Description | Importance for Assay Quality |
|---|---|---|
| Hill Slope | Approximately -1.0 (e.g., -1.06 ± 0.09) [4] | Indicates a single class of binding sites and classical competitive binding. |
| EC₅₀ / IC₅₀ | Concentration of standard producing half-maximal effect/inhibition [4]. | Benchmark for the potency of the standard. Used to calculate Ki for test compounds. |
| Maximum Binding (Bmax) | Total specific binding in absence of competitor (e.g., 917 ± 104 cpm) [4]. | Reflects receptor density and assay signal strength. |
| Minimum Binding | Non-specific binding (e.g., 137 ± 14 cpm) [4]. | Represents background signal; lower is better. |
| Precision (RSD) | Variability among replicates; should be low (e.g., <10%) [4]. | Ensures reproducibility and reliability of measurements. |
| LOQ (Limit of Quantification) | Lowest quantity reliably quantified (e.g., 1.72 ng/g tissue) [4]. | Defines the lower limit of the assay's dynamic range. |
I hope this structured overview provides a solid foundation for developing specific application notes for dendrobane. The field will benefit greatly from future research that identifies its direct protein targets.
| Question | Answer & Troubleshooting Steps | Underlying Principle & Reference |
|---|
| Low extraction yield | 1. Verify plant material: Ensure use of Dendrobium nobile Lindl.; other species may have low/absent dendrobine. [1] [2] 2. Optimize solvent: Chloroform is effective. [3] 3. Consider elicitors: Treat source material with Methyl Jasmonate (MeJA) to boost endogenous dendrobine before extraction. [3] | Dendrobine content is highly dependent on plant species, cultivar, and environmental conditions. Signaling molecules like MeJA can upregulate biosynthetic pathways. [1] [3] [2] | | Inconsistent results between batches | 1. Control source elevation: If possible, standardize plant material from higher elevations (e.g., 670m vs. 347m). [1] 2. Standardize plant tissue: Use the same plant part (e.g., stems) across extractions. [1] [2] 3. Genetic verification: For cultivated material, use plants engineered with key genes (e.g., MCT, STR1, CMEAO). [2] | Elevation and endophytic fungi create a "hormone–microbiome–metabolite network" that dynamically regulates biosynthesis. Genetic engineering directly controls pathway flux. [1] [2] | | Co-extraction of polysaccharides interfering with analysis | 1. Sorbitol Wash: Incorporate a sorbitol wash step (2-3 cycles) during initial tissue homogenization. [4] 2. Solvent Partitioning: Use solvent partitioning (e.g., chloroform) to separate dendrobine from hydrophilic polysaccharides. [3] | Polysaccharides and other metabolites co-precipitate with target compounds. A sorbitol wash buffer effectively removes these contaminants before the main extraction. [4] |
This protocol leverages Methyl Jasmonate (MeJA) to enhance dendrobine content in plant or fungal material before extraction, based on established research [3].
The workflow below outlines the key stages of the protocol.
1. MeJA Elicitation * Prepare a 50 mmol/L stock solution of MeJA by dissolving 0.1180 g in pure ethanol and diluting to 10 mL with deionized water [3]. * Add the MeJA stock to the growth medium (e.g., PD medium for fungus) to a final concentration of 20 μmol/L [3]. * Incubate the culture for 15 days under standard growth conditions (e.g., 28°C, 120 rpm for fungal culture) [3].
2. Sample Preparation and Extraction * Harvest and Dry: Filter the biomass and dry at 45°C until it reaches a constant weight. Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder [3]. * Ultrasonic Extraction: Weigh 1.0 g of powder and add 50 mL of chloroform. Sonicate for 30 minutes [3]. * Separation and Concentration: Filter the mixture. Transfer the chloroform extract to a rotary evaporator and dry under reduced pressure to obtain a crude extract [3].
3. Analysis by LC-MS * Redissolve: Dissolve the crude extract in 5 mL of methanol, centrifuge, and filter the supernatant through a 0.22 μm membrane [3]. * LC-MS Conditions: * Column: C18 (150 × 2.1 mm, 1.9 μm) * Mobile Phase: 0.1% formic acid : Acetonitrile (95:5, v/v) * Flow Rate: 0.3 mL/min * Detection: Positive ion mode, mass range 100–1500 m/z [3]. * Quantification: Use a calibration curve of a dendrobine standard for accurate quantification.
The table below summarizes critical parameters for the dendrobine extraction protocol.
| Parameter | Optimal Condition | Notes & Rationale |
|---|---|---|
| MeJA Concentration | 20 μmol/L | Found to increase dendrobine yield by 44.6% in fungal culture; higher concentrations may be inhibitory. [3] |
| Elicitation Duration | 15 days | Allows for full activation of biosynthetic pathways and accumulation of the compound. [3] |
| Extraction Solvent | Chloroform | Effectively extracts the non-polar, alkaloid dendrobine. [3] |
| Extraction Method | Ultrasonic-assisted | Uses cavitation to enhance solvent penetration and compound release, increasing efficiency and yield. [5] |
For a long-term and sustainable increase in dendrobine yield, consider genetic engineering of the host plant.
Target Genes for Engineering:
Experimental Finding: Transient co-expression of a seven-gene stack (SG: CMK, DXR, MCT, STR1, CYP94C1, BCAT2, METTL23) in Dendrobium catenatum leaves resulted in a two-fold increase in dendrobine content compared to the control [2].
The following table addresses common issues and proposed solutions based on stability data of similar natural products, such as the alkaloid dendrobine and polysaccharides from Dendrobium plants.
| Issue | Possible Cause | Troubleshooting Strategy | Relevant Evidence |
|---|---|---|---|
| Loss of bioactivity in stored extracts | Degradation of active alkaloids (e.g., dendrobine) due to temperature, oxidation, or hydrolysis. | Optimize lyophilization (freeze-drying) with protective reagents like raffinose; store at -80°C or in temperature-controlled environments [1]. | A study on preserving bacterial activity found that lyophilization with 7% raffinose maintained 92.1% activity post-storage, showcasing the method's efficacy [1]. |
| Inconsistent experimental results between batches | Inconsistent quality or degradation of raw plant material, affecting active compound concentration [2]. | Implement strict raw material testing and establish standardized specifications for the plant's age, plant part, and growth period used [3] [2]. | The alkaloid and polysaccharide content in Dendrobium nobile varies significantly with the plant's age and the part used (e.g., stem vs. leaf) [3]. |
| Compound degradation during processing | Exposure to high temperatures or oxidative stress during extraction and isolation. | Explore low-temperature extraction methods and use antioxidants in extraction buffers. Avoid harsh processing conditions that may disrupt the sesquiterpene structure. | Dendrobine's anti-aging activity is linked to its ability to reduce reactive oxygen species (ROS) [4] [5], suggesting it could be susceptible to oxidative degradation. |
Here are detailed methodologies based on the search results to help researchers test and validate the stability of their compounds.
1. Lyophilization with Protective Reagents This protocol is adapted from a study on preserving bacterial strains and can be a starting point for stabilizing bioactive compounds [1].
2. Assessing Bioactivity Retention After Storage The replicative lifespan assay in yeast, used to discover dendrobine's anti-aging effects, can be a model for testing if stored compounds retain bioactivity [4].
The diagram below illustrates the Sch9/Rim15/Msn2 signaling pathway through which dendrobine exerts its anti-aging effects, as identified in yeast [4]. This can help researchers understand the compound's mechanism, which is relevant for ensuring its stability during bioactivity assays.
To further develop your technical support center, you could include these points:
For quantifying a specific analyte like dendrobane in a complex mixture, the choice of technique often depends on the required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the core techniques identified in the search results.
| Technique | Principle | Key Strengths | Common Applications in Natural Products | Reference |
|---|---|---|---|---|
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry for fragmentation data. | High sensitivity & specificity; excellent for trace analysis in complex biological samples; provides structural information. | Drug metabolism studies, biomarker discovery, trace component quantification. | [1] |
| LC-MS | Liquid chromatography coupled with single-stage mass spectrometry. | Robust for quantitative analysis of known targets; faster and more cost-effective than LC-MS/MS. | Drug purity testing, pesticide analysis, quality control of known substances. | [1] |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Rapid, cost-effective; absolute quantification without identical reference standards; non-destructive. | Analysis of drugs, foods, metabolites, and natural products in complex mixtures. | [2] |
| GC-MS | Gas chromatography separation coupled with mass spectrometry detection. | Ideal for volatile and semi-volatile compounds; provides detailed composition data. | Analysis of volatile components in complex mixtures (e.g., essential oils). | [3] |
Developing a robust quantification method is an iterative process. The following diagram outlines the key stages from selection to validation.
Based on the search results, here are detailed methodologies for two key techniques:
1. LC-MS/MS Quantification using Internal Standard Method This is a highly precise approach, especially for complex samples like biological matrices [1].
2. Quantitative NMR (qNMR) Protocol qNMR is a primary ratio method that can provide absolute quantification without the need for an identical reference standard [2].
Fourier transform the data with appropriate line-broadening.
Phase and baseline correct the spectrum meticulously.
Integrate a well-resolved, characteristic signal from this compound and a singlet signal from the internal standard.
Calculate the concentration of this compound using the formula:
C_analyte = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_sample)
Where: I = Integral, N = Number of protons, MW = Molecular weight, W = Weight.
| Issue | Potential Causes | Solutions & Strategies |
|---|
| Poor Sensitivity | Low ionization efficiency, high background noise, instrumental drift. | - Optimize MS source parameters (temperature, gas flows).
What is the key difference between LC-MS and LC-MS/MS for quantification? LC-MS provides molecular weight information and is suitable for quantifying known compounds in relatively simple matrices. LC-MS/MS adds a second stage of mass spectrometry, providing fragmentation data. This makes it far more sensitive and specific, allowing for the accurate quantification of trace-level analytes (like this compound) in highly complex mixtures (like biological fluids) by reducing background noise [1].
How do I validate my quantification method for regulatory purposes? Method validation must demonstrate that the assay is accurate, precise, sensitive, selective, and reproducible for its intended use [4]. The level of validation should be "fit-for-purpose," meaning it depends on the Context of Use (COU) [5]. For critical decision-making in drug development, you must assess parameters like accuracy, precision, sensitivity, selectivity, and stability, following regulatory guidelines such as ICH M10, while acknowledging that biomarker (and natural product) assays may require adaptations for endogenous analytes [4].
My quantification results are inconsistent. What should I check first? First, introduce a suitable internal standard to your protocol. It corrects for losses during sample preparation and instrumental variability [3] [1]. Second, check the stability of your analyte and samples under the storage and preparation conditions used [3]. Finally, verify your calibration curve to ensure it is linear and accurate over the expected concentration range.
This guide addresses common issues in analytical method development for compound standardization.
| Issue | Possible Causes | Troubleshooting Steps |
|---|---|---|
| High Variability in Assay Results | Inconsistent sample preparation; Unstable analytical reference standards; Instrument calibration drift. | Standardize extraction method (solvent, time, temperature); Verify reference standard purity and storage conditions; Implement system suitability tests before each run [1]. |
| Low Recovery Rate of Target Compound | Inefficient extraction; Compound degradation during processing; Binding to matrix components. | Optimize extraction solvent polarity and use techniques like sonication; Add stabilizers to extraction solvent; Perform spike-and-recovery experiments to identify loss points. |
| Method Fails Validation | Specificity issues (co-elution); Poor accuracy or precision outside acceptable range. | Use a different chromatographic column or mobile phase; Re-calibrate instruments with fresh standard curves; Review and adjust sample clean-up procedures [2]. |
Q1: What is the fundamental difference between data normalization and data standardization in an analytical context? A1: In data pre-processing for analysis:
Q2: When is it absolutely necessary to standardize my analytical data? A2: You should standardize data before conducting the following types of analysis [2]:
Q3: Our team works with different instrument outputs and units. How can we harmonize our data? A3: Implement a data governance policy that enforces consistent data handling practices [1]. Key techniques include:
The following diagram outlines a generalized, high-level workflow for developing an analytical standardization method. You can adapt this workflow for your specific compound and matrix.
To find the specific information you need, I suggest the following steps:
A: Matrix effects occur when co-eluting compounds from your sample interfere with the ionization of your target analyte in the mass spectrometer, leading to signal suppression or enhancement. This can critically impact the accuracy, reproducibility, and sensitivity of your quantitative results [1] [2].
To reliably assess ME in your methods, you can use the following techniques summarized in the table below [2]:
| Method | Description | Key Characteristics |
|---|---|---|
| Post-Column Infusion [1] [2] | Infuses analyte continuously into the LC eluent while injecting a blank matrix extract. | Qualitative; identifies ionization suppression/enhancement regions in the chromatogram. |
| Post-Extraction Spike [1] [2] | Compares the signal of an analyte in neat solvent to its signal when spiked into a blank matrix extract. | Quantitative; calculates the absolute percentage of ion suppression/enhancement. |
| Slope Ratio Analysis [2] | Compares the slope of a calibration curve in solvent to one in a blank matrix. | Semi-quantitative; evaluates ME over a range of concentrations. |
The following workflow outlines a systematic approach to detecting and resolving matrix effects:
Systematic Workflow for Addressing Matrix Effects
A: The goal is to remove potential interferents from your sample before injection.
Optimize Sample Clean-up: A selective extraction is the most effective way to remove interfering compounds [2]. For Dendrobium analysis, which contains diverse metabolites, consider:
Improve Chromatographic Separation: The core of minimizing ME is to prevent interferents from co-eluting with your analyte.
A: If matrix effects persist after optimization, you must compensate for them during calibration.
| Strategy | Description | When to Use |
|---|---|---|
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Uses a chemically identical, heavy-isotope version of the analyte as the internal standard. | The gold standard. The SIL-IS co-elutes with the analyte and experiences nearly identical ME, perfectly compensating for it [1] [2]. |
| Standard Addition | The sample is spiked with known amounts of analyte, and the calibration curve is built in the same sample matrix. | Ideal when a blank matrix is unavailable (e.g., for endogenous compounds) and SIL-IS is not an option [1]. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that matches the sample. | Effective if a suitable, consistent blank matrix is available. It can be difficult to match the matrix of every sample exactly [1] [2]. |
Here is a detailed methodology, adapted from a recent UPLC-MS/MS study on Dendrobium active components, which incorporates principles for managing matrix effects [6]:
Sample Preparation:
Recommended UPLC Conditions:
MS and General Best Practices:
Dendrobane is a type of pyrrolizidine alkaloid found in plants of the Dendrobium genus, such as Dendrobium nobile Lindl. [1] [2]. Alkaloids are the characteristic and main active components in these plants [1].
For quality control in research, the key is to ensure the identity and purity of your this compound material. The table below outlines the core parameters to define and check.
| Quality Parameter | Description & Purpose | Common Techniques (from literature) |
|---|---|---|
| Identity Confirmation | Verifies the chemical structure of the isolated compound. | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) [1]. |
| Purity Assessment | Determines the proportion of this compound in the sample versus impurities. | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) [1]. |
| Content Quantification | Measures the amount of this compound in a plant extract or research sample. | HPLC coupled with MS or other detectors [1]. |
Here are answers to potential FAQs that researchers might have.
FAQ 1: How do I confirm the identity of my isolated this compound compound?
FAQ 2: My extract shows low this compound yield. What factors should I investigate?
The following diagram outlines a logical workflow for handling and identifying a research sample, from receipt through to analysis and documentation. You can use the DOT script below to generate the diagram for your internal documentation.
Workflow for this compound Sample Identification
Dendrobium species produce a diverse array of secondary metabolites. Alkaloids, especially sesquiterpenoids, are a major class of bioactive compounds.
| Alkaloid Name | Chemical Type | Natural Source(s) | Key Structural Features |
|---|---|---|---|
| Dendrobine [1] [2] [3] | Picrotoxane-type / Sesquiterpenoid alkaloid | Primarily Dendrobium nobile Lindl. | A C15 sesquiterpene skeleton with a five-membered lactone ring and a nitrogen heterocycle [1]. |
| Dendramine [1] [2] | Picrotoxane-type alkaloid | Dendrobium nobile | An oxidized derivative of dendrobine. |
| Nobilonine [2] | Alkaloid | Dendrobium nobile | A structural analog of dendrobine. |
| Dendroxine [1] [2] | Picrotoxane-type alkaloid | Dendrobium nobile | Features variations on the N-heterocycle compared to dendrobine [1]. |
| Dendrocrepidines A-F [3] [4] | Alkaloid | Dendrobium crepidatum | A series of recently identified alkaloids with demonstrated anti-inflammatory activity [4]. |
Experimental data indicates that dendrobine possesses strong and specific pharmacological effects, as summarized below.
| Pharmacological Activity | Key Experimental Findings on Dendrobine | Proposed Mechanism of Action | Comparison with Other Dendrobium Compounds |
|---|---|---|---|
| Hepatoprotection | Alleviates CCl₄-induced acute liver injury in mice (20 mg/kg) [5]. | Activates the Nrf2/PPARγ/SOD2 signaling axis, reducing mitochondrial ROS and inhibiting necroptosis (MLKL activation) [5]. | D. officinale polysaccharides and extracts also show anti-liver injury effects, but their mechanisms may differ [6] [3]. |
| Neuroprotection | Protects nerve cells from apoptotic damage; reduces cognitive dysfunction [3]. | Modulates neurotransmitter systems and exhibits anti-inflammatory effects [2] [3]. | Other alkaloids like dendramine share neuroprotective properties. Bibenzyls (e.g., erianin) and polysaccharides also show neuroprotective effects [3]. |
| Anti-inflammatory | Shown to have significant anti-inflammatory effects [3]. | Specific molecular pathways for dendrobine are less characterized than for hepatoprotection. Other alkaloids (e.g., dendrocrepidines) inhibit NO production in macrophages (IC₅₀: 29-52 μM) [4]. | Bibenzyls and phenanthrenes from various Dendrobium species are often more potent and widely studied for anti-inflammatory activity [4]. |
| Anti-tumor | Part of the anti-tumor profile of D. nobile extracts [2] [3]. | General mechanisms for Dendrobium compounds include inhibiting proliferation and inducing apoptosis [3]. | Not the most prominent anti-tumor compound in Dendrobium. Bibenzyls (e.g., erianin, moscatilin) and phenanthrenes demonstrate more potent and extensively researched anti-cancer activities [3] [4]. |
Understanding the experimental designs is crucial for evaluating the data.
In Vivo Hepatoprotection Model [5]:
In Vitro Anti-inflammatory Assay [4]:
Recent research has elucidated the sophisticated mechanism through which dendrobine protects against acute liver injury, which can be visualized as a clear signaling cascade.
This diagram illustrates the core mechanism: Dendrobine binds to Keap1, freeing Nrf2, which then activates PPARγ expression. PPARγ in turn transcriptionally upregulates the antioxidant enzyme SOD2. Increased SOD2 scavenges harmful mitochondrial ROS, which prevents the activation of MLKL and the subsequent necroptotic cell death that leads to liver injury [5].
For future research:
A 2025 study investigated the synergistic antihypertensive effects of a Dendrobium officinale compound (DOC) when used in combination with two Western drugs, Irbesartan and Amlodipine [1]. The key quantitative findings are summarized in the table below.
| Parameter | DOC + Western Medicine Group | Western Medicine Alone Group | Experimental Model |
|---|---|---|---|
| Serum Drug Concentration: Irbesartan | 1.36x multiplier [1] | Baseline (1x) | Spontaneously Hypertensive Rats (SHRs) [1] |
| Serum Drug Concentration: Amlodipine | 0.56x multiplier [1] | Baseline (1x) | Spontaneously Hypertensive Rats (SHRs) [1] |
| Antihypertensive Efficacy | "Superior" effect [1] | Lower effect | Spontaneously Hypertensive Rats (SHRs) [1] |
| Identified Bioactive Serum Compounds | Kaempferide, Rutin, Syringaldehyde, Paeoniflorin, Hyperoside [1] | Not Applicable | Serum of experimental rats post-treatment [1] |
The study employed a comprehensive methodology to validate the synergistic effects and identify the active components [1].
The experimental workflow below illustrates this integrated approach.
While the primary synergistic study focused on Dendrobium officinale, other species like Dendrobium nobile Lindl. are rich in active compounds that provide context for its therapeutic potential [2] [3].
The discovered study demonstrates a clear pharmacokinetic and pharmacodynamic synergy, where the herbal compound influences the concentration and enhances the overall effect of co-administered Western drugs [1]. This integrated approach of seropharmacology, network pharmacology, and molecular docking provides a powerful modern framework for studying complex herbal formulations.
For researchers, this suggests several promising directions:
While quantitative receptor binding data is scarce, recent studies provide evidence of the activity of dendrobine (a key component of Dendrobium extracts) and its mixtures through specific signaling pathways. The table below summarizes the experimental findings from the available literature.
| Compound/Extract | Biological Context | Key Findings | Signaling Pathway / Molecular Target Identified |
|---|---|---|---|
| Dendrobine [1] | In vitro model of Endoplasmic Reticulum Stress (ERS) in Human Umbilical Vein Endothelial Cells (HUVECs) | Promoted cell proliferation, inhibited apoptosis induced by tunicamycin [1]. | Upregulated miR-381-3p, leading to inhibition of ERS-induced apoptosis mediated by caspase-4 [1]. |
| Dendrobium Mixture (DMix) [2] | In vivo model of Diabetic Nephropathy in db/db mice | Improved kidney function, reduced blood glucose and lipids, alleviated renal fibrosis [2]. | Inhibited the TGF-β1/Smads pathway (reduced protein and mRNA expression of TGF-β1 and α-SMA, inhibited Smad2/Smad3 phosphorylation) [2]. |
Here is a closer look at the methodologies used in the studies that uncovered these mechanisms.
1. Study on Dendrobine and Endoplasmic Reticulum Stress (ERS) [1]
2. Study on Dendrobium Mixture (DMix) and Diabetic Nephropathy [2]
Based on the experimental data, the following diagrams illustrate the key signaling pathways investigated in these studies.
1. Dendrobine's Anti-Apoptotic Mechanism
2. Dendrobium Mixture's Anti-Fibrotic Mechanism
The term "this compound" primarily refers to a specific skeleton type for alkaloids found in the plant Dendrobium nobile Lindl., as defined by IUPAC nomenclature [1]. The most prominent of these alkaloids is dendrobine [2].
While direct mechanistic studies on "this compound" as a single entity are scarce, considerable research exists on its source plant and its primary alkaloids, particularly dendrobine. The table below summarizes the key chemical and mechanistic information available.
| Aspect | Available Information | Key Findings & Gaps |
|---|---|---|
| Chemical Nature | Skeleton of alkaloids from Dendrobium nobile Lindl. [2] [1] | Finding: A foundational chemical class. Gap: Not a specific, isolated compound for direct study. |
| Source & Components | Dendrobium nobile Lindl.; main active components are alkaloids (e.g., dendrobine) and polysaccharides [2] | Finding: Research focuses on plant extracts or specific alkaloids like dendrobine, not the "this compound" skeleton itself. |
| Reported Pharmacological Activities | Anti-tumor, anti-aging, immune enhancement, hypoglycemic, anti-cataract, nervous system protection [2] | Finding: Broad therapeutic potential reported for the plant and its extracts. Gap: Specific mechanistic data for "this compound" is not available. |
| Example Mechanism (Dendrobine) | Activates the Nrf2/PPARγ/SOD2 signaling axis to inhibit mitochondrial ROS and necroptosis, ameliorating acute liver injury in a mouse model [3] | Finding: One of the few detailed mechanistic pathways for a this compound-type alkaloid. Gap: Lacks direct comparison to a standard-of-care drug. |
Although a direct drug comparison isn't possible, a 2025 study elucidates a detailed mechanism for dendrobine in protecting against acute liver injury [3]. The experimental workflow and signaling pathway are summarized below.
Diagram Title: Dendrobine Experimental Workflow for Liver Injury
The diagram above outlines the key steps researchers took to uncover the mechanism. The core signaling pathway they identified is as follows:
Diagram Title: Dendrobine Nrf2 PPARγ SOD2 Signaling Pathway
The table below summarizes the core characteristics, ecological functions, and research relevance of the primary types of plant secondary metabolites.
| Metabolite Class | Core Structure & Key Subclasses | Primary Ecological Functions | Relevance to Research & Drug Development |
|---|---|---|---|
| Terpenoids [1] [2] | Derived from isoprene (C5) units [2]. Includes monoterpenes (C10), diterpenes (C20), triterpenes (C30) [2]. | Defense against herbivores and pathogens [2]; plant volatiles for attracting pollinators or beneficial insects [1]; antioxidants (e.g., carotenoids) [2]. | Precursors for many drugs and commercial products (e.g., artemisinin, taxol) [1] [2]; known for antimicrobial and antioxidant activities [2]. |
| Phenolics [1] [2] | Contain a benzene ring. Include simple phenols, flavonoids, lignans, tannins [1]. | Antioxidant activity to cope with oxidative stress [2]; pigmentation to attract pollinators [1]; structural support (lignin) [1]. | Extensive studies on anti-inflammatory, anti-allergic, and anti-cancer activities [1] [3]; flavonoids are investigated for cardiovascular and cancer prevention [1]. |
| Alkaloids [1] [4] | Nitrogen-containing compounds, often derived from amino acids [1]. Includes tropane, indole, isoquinoline alkaloids [1]. | Primarily defense as deterrents against herbivores due to toxicity and physiological effects on animals [1] [4]. | A major source of pharmacological agents; examples include morphine (analgesic), caffeine (stimulant), atropine (anticholinergic) [1] [5]. |
| Glucosinolates [2] [6] | Sulfur- and nitrogen-containing compounds [2]. | Defense against pests; their breakdown products (isothiocyanates) are toxic or deterrent to generalist herbivores [6]. | Growing interest for their health benefits, particularly anti-carcinogenic properties (e.g., from cruciferous vegetables) [6]. |
| Cyanogenic Glycosides [1] | Nitrogen-containing compounds that release hydrogen cyanide (HCN) upon tissue damage [1]. | Defense against herbivores by inhibiting cytochrome c oxidase in the electron transport chain [1]. | Studied for their toxicology and potential roles in seed dormancy and nitrogen metabolism [1]. |
While "dendrobane" is not specifically described, a 2025 comparative metabolomic study of wild and cultivated Dendrobium flexicaule provides direct, relevant insights [3].
The production of these secondary metabolites is not random; it is a regulated stress response. The diagram below outlines the key signaling pathways that integrate environmental stimuli, like wounding, into metabolic changes.
This signaling cascade is supported by experimental evidence:
For your guide, here are key methodologies used in the cited studies to analyze secondary metabolites and their regulation: